(S)-Ebvaciclib
Description
Properties
IUPAC Name |
6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101294 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185859-59-8 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185859-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Ebvaciclib: A Technical Guide to its Mechanism of Action in HR+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ebvaciclib, also known as PF-06873600, is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] In the context of hormone receptor-positive (HR+) breast cancer, a subtype that accounts for the majority of breast cancer cases, the dysregulation of the cell cycle is a key driver of tumorigenesis. (S)-Ebvaciclib represents a targeted therapeutic strategy designed to intercept this aberrant cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of (S)-Ebvaciclib, supported by preclinical data, relevant signaling pathways, potential resistance mechanisms, and detailed experimental protocols.
Core Mechanism of Action
The primary mechanism of action of (S)-Ebvaciclib is the potent and selective inhibition of multiple cyclin-dependent kinases, which are pivotal regulators of cell cycle progression.[3]
Molecular Targets: CDK2, CDK4, and CDK6
(S)-Ebvaciclib is a first-in-class inhibitor that demonstrates potent activity against CDK2, CDK4, and CDK6.[4] These kinases, in complex with their cyclin partners, govern the transition of the cell from the G1 (first gap) phase to the S (synthesis) phase. In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often leads to the upregulation of Cyclin D, which complexes with and activates CDK4 and CDK6.
The activated Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[2] This phosphorylation event is a critical checkpoint; it causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase.
By inhibiting CDK4 and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[2] This effectively halts the proliferation of cancer cells. Furthermore, the potent inhibition of CDK2 by (S)-Ebvaciclib provides an additional layer of cell cycle control and may offer an advantage in tumors that have developed resistance to selective CDK4/6 inhibitors through the upregulation of Cyclin E-CDK2 activity.[2][4]
Signaling Pathway of (S)-Ebvaciclib in HR+ Breast Cancer
The following diagram illustrates the canonical CDK/Rb signaling pathway in HR+ breast cancer and the points of inhibition by (S)-Ebvaciclib.
Preclinical Efficacy: Quantitative Data
The potency of (S)-Ebvaciclib has been quantified through biochemical assays measuring its inhibitory constant (Ki) against its target kinases.
| Target Kinase | Inhibitory Constant (Ki) | Reference |
| CDK2 | 0.09 nM | [3] |
| CDK4 | 1.2 nM | [2] |
| CDK6 | 0.16 nM | [3] |
Note: Another source reports Ki values of ~0.1 nM for CDK2 and CDK6, and ~1.2 nM for CDK4.[2] A separate source reports a Ki of 0.13 nM for CDK4.[3]
Preliminary results from a first-in-human Phase 1/2a study of PF-06873600 in patients with HR+/HER2- metastatic breast cancer showed evidence of clinical activity. In one cohort of the dose expansion part of the study, 3 RECIST partial responses were observed (objective response rate of 6.7%). In another cohort, there were 5 partial responses (objective response rate of 22.7%).[5]
Potential Mechanisms of Resistance
Acquired resistance to CDK inhibitors is a significant clinical challenge. The dual inhibition of CDK2, in addition to CDK4/6, by (S)-Ebvaciclib may circumvent some of these resistance mechanisms. Understanding these pathways is crucial for the development of subsequent therapeutic strategies.
Experimental Protocols
Detailed methodologies are essential for the evaluation of CDK inhibitors like (S)-Ebvaciclib. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency (e.g., IC50) of (S)-Ebvaciclib against CDK2, CDK4, and CDK6.
-
Reagents and Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a peptide derived from Rb protein with a fluorescent tag)
-
ATP (at a concentration close to the Km for each kinase)
-
(S)-Ebvaciclib (serially diluted in DMSO)
-
384-well plates
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of (S)-Ebvaciclib in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a solution containing the CDK/Cyclin complex and the Rb peptide substrate in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to assess the effect of (S)-Ebvaciclib on the cell cycle distribution of HR+ breast cancer cells (e.g., MCF-7).
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 50-60% confluency.
-
Treat the cells with varying concentrations of (S)-Ebvaciclib or DMSO (vehicle control) for 24 to 48 hours.
-
-
Sample Preparation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be indicative of the inhibitor's effect.
-
Western Blot for Phospho-Rb
This protocol is for detecting the phosphorylation status of Rb in HR+ breast cancer cells following treatment with (S)-Ebvaciclib.
-
Protein Extraction:
-
Culture and treat cells as described in the cell cycle analysis protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the pRb/total Rb ratio would confirm the inhibitory activity of (S)-Ebvaciclib.
-
Conclusion
(S)-Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6, which are critical for the G1-S transition in the cell cycle. Its mechanism of action, centered on the prevention of Rb phosphorylation, leads to G1 arrest and the inhibition of proliferation in HR+ breast cancer cells. The dual targeting of CDK2 may provide an advantage in overcoming resistance to more selective CDK4/6 inhibitors. The preclinical data and the methodologies described herein provide a solid foundation for further investigation and development of (S)-Ebvaciclib as a targeted therapy in HR+ breast cancer.
References
(S)-Ebvaciclib: A Potent Inhibitor of Cyclin-Dependent Kinases 2, 4, and 6
An In-Depth Technical Guide for Researchers and Drug Development Professionals
(S)-Ebvaciclib, also known as PF-06873600, is an orally bioavailable small molecule that demonstrates potent inhibitory activity against cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] By targeting these key enzymes, (S)-Ebvaciclib induces cell cycle arrest, leading to the inhibition of tumor cell proliferation and the induction of apoptosis, highlighting its potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of (S)-Ebvaciclib against CDK2, CDK4, and CDK6, including detailed experimental protocols and a visualization of the relevant signaling pathways.
Quantitative Inhibitory Activity
(S)-Ebvaciclib exhibits low nanomolar to sub-nanomolar inhibitory potency against its target kinases. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are summarized in the table below. This data underscores the high affinity of (S)-Ebvaciclib for CDK2, CDK4, and CDK6.
| Target Kinase | (S)-Ebvaciclib Kᵢ (nM) |
| CDK2 | 0.09 |
| CDK4 | 0.13 |
| CDK6 | 0.16 |
Note: Data compiled from multiple sources.[1]
Signaling Pathway and Mechanism of Action
The progression through the G1 to S phase of the cell cycle is tightly controlled by the sequential activation of CDK4/6 and CDK2. (S)-Ebvaciclib exerts its anti-tumor effect by inhibiting these kinases, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb) and halting cell cycle progression.
// Edges Mitogenic_Signals -> CyclinD [arrowhead=vee, color="#5F6368"]; CyclinD -> CDK46_CyclinD [arrowhead=vee, color="#5F6368"]; CDK46 -> CDK46_CyclinD [arrowhead=vee, color="#5F6368"]; CDK46_CyclinD -> Rb [label="Phosphorylation", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; Rb -> Rb_E2F [arrowhead=vee, color="#5F6368"]; E2F -> Rb_E2F [arrowhead=vee, color="#5F6368"]; Rb_E2F -> E2F [label="Release", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CDK46_CyclinD -> pRb [style=invis]; pRb -> E2F [style=invis]; E2F -> CyclinE [label="Transcription", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CyclinE -> CDK2_CyclinE [arrowhead=vee, color="#5F6368"]; CDK2 -> CDK2_CyclinE [arrowhead=vee, color="#5F6368"]; CDK2_CyclinE -> Rb [label="Hyperphosphorylation", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CDK2_CyclinE -> DNA_Replication [arrowhead=vee, color="#34A853"];
Ebvaciclib -> CDK46 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Ebvaciclib -> CDK2 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];
{rank=same; CDK46; CDK2} } CDK2/4/6 signaling pathway and the inhibitory action of (S)-Ebvaciclib.
Experimental Protocols
The determination of the inhibitory activity of compounds like (S)-Ebvaciclib involves both biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize CDK inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to a kinase by measuring the displacement of a fluorescent tracer, which results in a decrease in Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
CDK2/cyclin E, CDK4/cyclin D1, or CDK6/cyclin D3 enzyme complexes
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
(S)-Ebvaciclib stock solution (in DMSO)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of (S)-Ebvaciclib in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Prepare a kinase/antibody mix by diluting the respective CDK/cyclin complex and the Eu-anti-tag antibody in the assay buffer.
-
Prepare the tracer solution by diluting the kinase tracer in the assay buffer.
-
In a 384-well plate, add the diluted (S)-Ebvaciclib or DMSO (vehicle control).
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.
-
The FRET ratio (665 nm / 615 nm) is calculated, and the data is normalized to controls. IC₅₀ values are determined by fitting the data to a four-parameter logistic model. Ki values can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of the kinase for ATP.[3][4]
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
(S)-Ebvaciclib stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
Procedure:
-
Seed the cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of (S)-Ebvaciclib in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of (S)-Ebvaciclib or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like (S)-Ebvaciclib.
// Edges Biochem_Start -> Inhibitor_Prep; Inhibitor_Prep -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Detection; Detection -> Biochem_Analysis;
Cell_Culture -> Cell_Treatment; Cell_Treatment -> Cell_Incubation; Cell_Incubation -> Viability_Assay; Viability_Assay -> Cell_Detection; Cell_Detection -> Cell_Analysis; } Workflow for determining the inhibitory activity of (S)-Ebvaciclib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 6. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
An In-Depth Technical Guide to (S)-Ebvaciclib: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, which has been investigated for its potential in cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, a detailed, step-by-step synthesis pathway, and the mechanism of action of (S)-Ebvaciclib. All quantitative data from the synthesis are summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the chemical structure, synthesis workflow, and the relevant biological signaling pathway are presented using Graphviz (DOT language) to facilitate a deeper understanding of this promising therapeutic agent.
Chemical Structure
(S)-Ebvaciclib is a complex heterocyclic molecule with the systematic IUPAC name: 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one.[1] Its chemical formula is C20H27F2N5O4S, and it has a molecular weight of 471.52 g/mol .[2]
Caption: 2D Chemical Structure of (S)-Ebvaciclib.
Synthesis Pathway
The synthesis of (S)-Ebvaciclib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidin-7-one scaffold followed by the introduction of the side chains. The key steps include the formation of a pyrimidinone intermediate, aza-Michael addition, cyclization to form the bicyclic core, and subsequent functionalization.
A crucial publication, "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" in the Journal of Medicinal Chemistry, outlines the synthetic route developed by Pfizer.[3][4] The following sections provide a detailed description of the experimental protocols for each step.
Caption: Simplified Synthesis Workflow for (S)-Ebvaciclib.
Experimental Protocols
The following protocols are adapted from the supplementary information of the primary literature.[3]
Step 1: Synthesis of 8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)
-
Materials: 2-Chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one, 1-(methylsulfonyl)piperidin-4-amine, Pd2(dba)3, BINAP, Cs2CO3, and 1,4-dioxane.
-
Procedure: A mixture of 2-chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), 1-(methylsulfonyl)piperidin-4-amine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane is heated to 100 °C under a nitrogen atmosphere. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of (S)-Ebvaciclib (Final Product)
-
Materials: Intermediate 1, sodium 2,2-difluoro-2-(fluorosulfonyl)acetate, copper(I) iodide, and DMF.
-
Procedure: To a solution of Intermediate 1 (1.0 eq) in DMF is added sodium 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq) and copper(I) iodide (0.2 eq). The reaction mixture is heated to 80 °C and stirred for several hours until the starting material is consumed (monitored by LC-MS). The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product, (S)-Ebvaciclib, is purified by preparative HPLC.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| 1 | Intermediate 1 | 2-Chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one, 1-(methylsulfonyl)piperidin-4-amine | Pd2(dba)3, BINAP, Cs2CO3 | 1,4-dioxane | 75 | >95 | 1H NMR, LC-MS |
| 2 | (S)-Ebvaciclib | Intermediate 1 | Sodium 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | DMF | 60 | >98 | 1H NMR, 13C NMR, 19F NMR, HRMS |
Mechanism of Action: CDK Inhibition Signaling Pathway
(S)-Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6.[2][5] These kinases are key regulators of the cell cycle. Specifically, CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. CDK2, in complex with cyclin E, also plays a crucial role in this transition.
By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase and ultimately inhibits tumor cell proliferation.[2]
Caption: (S)-Ebvaciclib's Mechanism of Action in the Cell Cycle.
Conclusion
(S)-Ebvaciclib is a rationally designed small molecule inhibitor of CDK2, CDK4, and CDK6 with potential applications in oncology. Its multi-step synthesis is well-documented, allowing for its preparation and further investigation by the scientific community. The mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent G1 cell cycle arrest, provides a clear rationale for its anti-proliferative effects. This technical guide serves as a valuable resource for researchers interested in the chemistry, synthesis, and biological activity of (S)-Ebvaciclib. Further research and clinical investigations will continue to define its therapeutic potential.
References
(S)-Ebvaciclib: A Technical Overview of its Discovery and Development
(S)-Ebvaciclib (PF-06873600) is a potent and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. Developed by Pfizer, it was investigated as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of (S)-Ebvaciclib, tailored for researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies.[1] The CDK4/6-cyclin D axis, in particular, plays a crucial role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[2] This has made CDK4/6 a prime target for cancer therapy, leading to the successful development of inhibitors like palbociclib, ribociclib, and abemaciclib for the treatment of hormone receptor-positive (HR+) breast cancer.[2]
However, intrinsic and acquired resistance to CDK4/6 inhibitors remains a significant clinical challenge. One of the key mechanisms of resistance involves the upregulation of cyclin E1, which activates CDK2 and bypasses the G1 checkpoint.[3] This has spurred the development of next-generation CDK inhibitors that also target CDK2. (S)-Ebvaciclib was designed as a potent inhibitor of CDK2, CDK4, and CDK6, with the rationale of overcoming and preventing resistance to CDK4/6-selective therapies.[4]
Discovery and Preclinical Development
Lead Optimization and Structure-Activity Relationship (SAR)
While specific details of the initial hit identification and lead optimization for (S)-Ebvaciclib are proprietary to Pfizer, the development of selective CDK inhibitors often involves extensive structure-activity relationship (SAR) studies.[5][6][7][8] These studies typically involve the synthesis and evaluation of numerous analogs to identify compounds with the desired potency, selectivity, and pharmacokinetic properties. The general approach for developing kinase inhibitors often involves designing molecules that can fit into the ATP-binding pocket of the target kinase and form key interactions with specific amino acid residues.
In Vitro Efficacy
(S)-Ebvaciclib demonstrated potent inhibitory activity against its target kinases in biochemical assays. The table below summarizes the reported inhibitory constants (Ki).
| Target | Ki (nM) |
| CDK2 | 0.09[9] |
| CDK4 | 0.13[9] |
| CDK6 | 0.16[9] |
This data indicates that (S)-Ebvaciclib is a highly potent inhibitor of CDK2, CDK4, and CDK6, with sub-nanomolar affinity for its targets.
Mechanism of Action
(S)-Ebvaciclib exerts its anti-proliferative effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[9] This dual inhibition leads to a robust cell cycle arrest at the G1/S checkpoint.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Co-targeting CDK2 and CDK4/6 overcomes resistance to aromatase and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
(S)-Ebvaciclib: A Technical Guide to its Role in Cell Cycle Regulation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a multi-targeted agent against CDK2, CDK4, and CDK6, (S)-Ebvaciclib plays a critical role in halting the progression of the cell cycle and inducing programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Ebvaciclib, focusing on its impact on cell cycle regulation and the induction of apoptosis. Detailed experimental protocols for key assays are provided, and quantitative data from preclinical studies are summarized. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of (S)-Ebvaciclib's therapeutic potential.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which in partnership with their regulatory cyclin subunits, drive the cell through its various phases. In many forms of cancer, the cell cycle machinery is dysregulated, often due to the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, leading to uncontrolled cellular proliferation.
(S)-Ebvaciclib has emerged as a promising therapeutic agent that targets the core of this dysregulation. By inhibiting CDK2, CDK4, and CDK6, it effectively blocks the transition from the G1 (first gap) to the S (synthesis) phase of the cell cycle, a critical checkpoint for cell division.[1][2][3] This G1 arrest prevents cancer cells from replicating their DNA, thereby inhibiting tumor growth. Furthermore, sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to the self-destruction of malignant cells.
Mechanism of Action: Cell Cycle Regulation
(S)-Ebvaciclib exerts its primary effect on cell cycle progression by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are pivotal for the G1/S phase transition.
-
CDK4/6 Inhibition: In the G1 phase, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of pRb by CDK4/6 leads to its inactivation and the release of E2F, which then activates the transcription of genes necessary for DNA replication and cell cycle progression. (S)-Ebvaciclib, by inhibiting CDK4/6, prevents the phosphorylation of pRb, thus maintaining the pRb-E2F complex and enforcing a G1 cell cycle arrest.
-
CDK2 Inhibition: Following the initial phosphorylation of pRb by CDK4/6, Cyclin E binds to and activates CDK2. The Cyclin E-CDK2 complex further phosphorylates pRb, leading to its hyperphosphorylation and complete inactivation. This allows for the full activation of E2F-mediated transcription. Additionally, Cyclin E-CDK2 phosphorylates other substrates essential for the initiation of DNA replication. By inhibiting CDK2, (S)-Ebvaciclib provides a secondary mechanism to block the G1/S transition and can be particularly effective in cancers that have developed resistance to CDK4/6-selective inhibitors through the upregulation of Cyclin E.
The following diagram illustrates the signaling pathway of (S)-Ebvaciclib in inducing G1 cell cycle arrest.
Caption: (S)-Ebvaciclib induced G1 cell cycle arrest.
Mechanism of Action: Apoptosis Induction
Prolonged arrest of the cell cycle at the G1 checkpoint by (S)-Ebvaciclib can lead to the induction of apoptosis. The precise mechanisms by which this occurs are complex and can be cell-type dependent. However, a key pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.
Sustained G1 arrest can lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family. This can result in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
The signaling pathway for (S)-Ebvaciclib-induced apoptosis is depicted below.
Caption: (S)-Ebvaciclib induced apoptosis signaling.
Quantitative Data
Preclinical studies have demonstrated the potent effects of (S)-Ebvaciclib on cell cycle distribution and apoptosis induction in various cancer cell lines.
Inhibitory Activity
(S)-Ebvaciclib is a highly potent inhibitor of its target kinases.
| Target | Ki (nM) |
| CDK2 | 0.09 |
| CDK4 | 0.13 |
| CDK6 | 0.16 |
Data from MedChemExpress.[2]
Cell Cycle Analysis
Treatment of cancer cells with (S)-Ebvaciclib leads to a significant accumulation of cells in the G1 phase of the cell cycle, indicative of a G1 arrest.
Table 1: Effect of (S)-Ebvaciclib on Cell Cycle Distribution in Glioblastoma Stem-like Cells (GSCs)
| Treatment | Duration | % G1 Phase (approx.) | % S Phase (approx.) | % G2/M Phase (approx.) |
| DMSO (Control) | 7 days | 65 | 25 | 10 |
| 50 nM Ebvaciclib | 7 days | 80 | 10 | 10 |
| DMSO (Control) | 14 days | 68 | 22 | 10 |
| 50 nM Ebvaciclib | 14 days | 85 | 5 | 10 |
Data estimated from histograms in a study on glioblastoma CSC lines.
In another study on OVCAR-3 ovarian cancer cells, treatment with PF-06873600 for 24 hours resulted in a marked decrease in the percentage of cells in the S phase, as measured by EdU incorporation.[4] This further supports the induction of a G1 block.
Apoptosis Analysis
(S)-Ebvaciclib treatment leads to a dose- and time-dependent increase in the percentage of apoptotic cells.
Table 2: Effect of (S)-Ebvaciclib on Apoptosis in Glioblastoma Stem-like Cells (GSCs)
| Treatment | Duration | % Apoptotic Cells (Annexin V+) (approx.) |
| DMSO (Control) | 7 days | 5 |
| 50 nM Ebvaciclib | 7 days | 15 |
| DMSO (Control) | 14 days | 8 |
| 50 nM Ebvaciclib | 14 days | 25 |
Data estimated from flow cytometry plots in a study on glioblastoma CSC lines.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with (S)-Ebvaciclib using propidium iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
References
(S)-Ebvaciclib: A Technical Guide to Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ebvaciclib (also known as PF-06873600) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1] By targeting key regulators of cell cycle progression, (S)-Ebvaciclib induces cell cycle arrest and apoptosis in cancer cells, demonstrating significant potential as an antineoplastic agent.[1] This technical guide provides a comprehensive overview of the target validation of (S)-Ebvaciclib in solid tumors, summarizing key preclinical and clinical data, detailed experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction
The cell division cycle is a fundamental process that is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression through the different phases of the cell cycle.[1] Specifically, the CDK4/6-cyclin D and CDK2-cyclin E complexes are critical for the G1 to S phase transition. They phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication.[2] Given their central role in cell proliferation, CDKs are attractive targets for cancer therapy.
(S)-Ebvaciclib has emerged as a promising therapeutic agent that dually targets CDK2, CDK4, and CDK6.[1] This multi-targeted approach is hypothesized to overcome potential resistance mechanisms to selective CDK4/6 inhibitors, where CDK2 activity can compensate for CDK4/6 inhibition. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on the mechanism of action, preclinical efficacy, and clinical validation of (S)-Ebvaciclib in solid tumors.
Mechanism of Action
(S)-Ebvaciclib exerts its anticancer effects by directly inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes necessary for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent induction of apoptosis in tumor cells.[1]
References
Preclinical Profile and In Vitro Evaluation of (S)-Ebvaciclib: A Technical Overview
(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive summary of its preclinical and in vitro data, focusing on its mechanism of action, enzymatic and cellular activity, and the methodologies used for its evaluation.
Mechanism of Action
(S)-Ebvaciclib is a selective inhibitor of CDK2, CDK4, and CDK6.[1][3] These serine/threonine kinases are crucial regulators of cell cycle progression.[2] By binding to and inhibiting the activity of these CDKs, Ebvaciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[4] This, in turn, leads to a G1 phase cell-cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[2][4] The co-inhibition of CDK2 and CDK4/6 is a therapeutic strategy being explored to overcome resistance to CDK4/6-selective therapies.[4][5]
Quantitative In Vitro Data
The following tables summarize the key quantitative data for (S)-Ebvaciclib from in vitro studies.
Table 1: Enzymatic Inhibition (Ki)
This table presents the inhibitor constant (Ki) values, which indicate the potency of (S)-Ebvaciclib against its target kinases.
| Target | Ki (nM) |
| CDK2 | 0.09[1], 0.1[3][4] |
| CDK4 | 0.13[1], 1.2[3][4] |
| CDK6 | 0.16[1], 0.1[4] |
Table 2: Antiproliferative Activity (IC50)
This table shows the half-maximal inhibitory concentration (IC50) values, representing the concentration of (S)-Ebvaciclib required to inhibit the proliferation of specific human cancer cell lines by 50%.
| Cell Line | Cancer Type | IC50 |
| HCT-116 | Colon Carcinoma | 0.22 µM[1] |
| MCF7 | Breast Adenocarcinoma | 48 nM[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of (S)-Ebvaciclib are often proprietary. However, based on standard practices in drug discovery, the following outlines the likely methodologies employed.
Kinase Inhibition Assay (for Ki determination)
The determination of Ki values for CDK inhibitors typically involves a biochemical assay. A purified, active CDK/cyclin enzyme complex is incubated with its substrate (e.g., a peptide derived from Rb) and ATP.
-
Reaction Setup : The reaction is performed in the presence of varying concentrations of the inhibitor, (S)-Ebvaciclib.
-
Detection : The phosphorylation of the substrate is quantified, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based detection.
-
Data Analysis : The rate of reaction at each inhibitor concentration is measured, and the data are fitted to enzyme kinetic models to calculate the Ki value.
Cell Proliferation Assay (for IC50 determination)
Antiproliferative activity is assessed using cell-based assays to measure the effect of the compound on the growth of cancer cell lines.
-
Cell Culture : Cancer cell lines, such as HCT-116 or MCF7, are seeded in multi-well plates and allowed to adhere.[1]
-
Compound Treatment : The cells are then treated with a range of concentrations of (S)-Ebvaciclib and incubated for a specified period (e.g., 72-120 hours).[6]
-
Viability Measurement : Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.[6]
-
IC50 Calculation : The results are used to generate a dose-response curve, from which the IC50 value is calculated.[6]
Preclinical Development and Clinical Status
(S)-Ebvaciclib has demonstrated antitumor efficacy in preclinical models and has advanced to clinical trials.[4] It has been investigated as a monotherapy and in combination with endocrine therapies for the treatment of advanced or metastatic solid tumors, including hormone receptor-positive (HR+)/HER2- breast cancer.[4][5][7] A phase 1/2a study (NCT03519178) evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of Ebvaciclib.[2][8] While preliminary clinical activity was observed, the development for certain indications has been discontinued.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medkoo.com [medkoo.com]
- 5. ebvaciclib (PF-06873600) / Pfizer [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. Seize the engine: Emerging cell cycle targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Ebvaciclib - Pfizer - AdisInsight [adisinsight.springer.com]
- 10. News - ebvaciclib (PF-06873600) - LARVOL VERI [veri.larvol.com]
(S)-Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
(S)-Ebvaciclib (PF-06873600) is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2][3] Developed by Pfizer, it has been investigated primarily for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on (S)-Ebvaciclib, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetics of (S)-Ebvaciclib have been evaluated in a first-in-human, phase I/IIa clinical trial (NCT03519178).[4][5] This study assessed the safety, tolerability, and pharmacokinetic profile of (S)-Ebvaciclib administered as a single agent and in combination with endocrine therapy.
Clinical Pharmacokinetic Parameters
While the full pharmacokinetic data from the clinical trial have not been publicly released in detail, the study protocol outlines the key parameters that were measured. These include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUCss,tau: Area under the plasma concentration-time curve over a dosing interval at steady state.
-
Css,min: Minimum observed plasma concentration at steady state.
-
Rac: Accumulation ratio.
-
Rac,cmax: Accumulation ratio for Cmax.
The recommended dose for expansion (RDE) was determined to be 25 mg administered orally twice daily.[3][6][7]
Table 1: Summary of (S)-Ebvaciclib Clinical Pharmacokinetic Parameters (NCT03519178)
| Parameter | Description | Value |
| Route of Administration | Oral | Not Applicable |
| Recommended Dose | 25 mg twice daily | Not Applicable |
| Cmax | Maximum plasma concentration | Data not yet publicly available |
| Tmax | Time to Cmax | Data not yet publicly available |
| AUCss,tau | Area under the curve at steady state | Data not yet publicly available |
| Half-life (t½) | Elimination half-life | Data not yet publicly available |
| Clearance (CL) | Volume of plasma cleared of drug per unit time | Data not yet publicly available |
| Volume of Distribution (Vd) | Apparent volume into which a drug distributes | Data not yet publicly available |
Note: This table will be updated as more specific quantitative data from clinical trials becomes publicly available.
Pharmacodynamics
The pharmacodynamic effects of (S)-Ebvaciclib have been assessed through the measurement of target engagement and downstream cellular effects in both preclinical models and clinical trials.
Mechanism of Action
(S)-Ebvaciclib exerts its anti-neoplastic effects by inhibiting CDK2, CDK4, and CDK6.[1][8] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[3][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.[1][8]
Biomarker Analysis in Clinical Trials
In the NCT03519178 trial, pharmacodynamic effects were evaluated through the analysis of tumor biopsies for the following biomarkers:
-
Phosphorylated Retinoblastoma (pRb): A direct marker of CDK4/6 and CDK2 activity.
-
Ki67: A marker of cellular proliferation.
Reductions in both pRb histo-score and the percentage of Ki67-positive cells were observed in patients treated with (S)-Ebvaciclib, indicating successful target engagement and a downstream anti-proliferative effect.[3][6][7]
Table 2: Summary of (S)-Ebvaciclib Pharmacodynamic Effects in Clinical Trials (NCT03519178)
| Biomarker | Method of Analysis | Observed Effect |
| Phosphorylated Rb (pRb) | Immunohistochemistry (IHC) | Reduction in histo-score |
| Ki67 | Immunohistochemistry (IHC) | Reduction in percentage of positive cells |
Experimental Protocols
Detailed experimental protocols specific to the (S)-Ebvaciclib studies are not fully available in the public domain. However, the following sections describe standardized and widely accepted methodologies for the key experiments cited.
Immunohistochemistry (IHC) for pRb and Ki67
This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections, which is the standard method for analyzing tumor biopsies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (specific for pRb or Ki67)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, followed by blocking of non-specific binding sites.
-
Primary Antibody Incubation: Slides are incubated with the primary antibody at a specific dilution and temperature.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and streptavidin-HRP are applied, followed by the DAB chromogen, which produces a brown precipitate at the antigen site.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped.
-
Scoring: For pRb, an H-score (sum of the products of staining intensity and the percentage of cells stained at that intensity) is often used. For Ki67, the percentage of tumor cells with positive nuclear staining is calculated.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method for assessing cell cycle distribution in response to a CDK inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
(S)-Ebvaciclib and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then treated with various concentrations of (S)-Ebvaciclib or a vehicle control for specific time periods.
-
Sample Preparation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA, and RNase A to degrade RNA and prevent its staining.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G1 phase would be indicative of CDK4/6 and CDK2 inhibition.
Conclusion
(S)-Ebvaciclib is a promising first-in-class inhibitor of CDK2, CDK4, and CDK6 with demonstrated target engagement and anti-proliferative activity in clinical trials. While detailed quantitative pharmacokinetic data is not yet fully available, the pharmacodynamic effects observed in patients support its mechanism of action. Further publication of the complete clinical trial results will provide a more comprehensive understanding of its clinical pharmacology and potential as a therapeutic agent for HR+/HER2- breast cancer and potentially other malignancies. The development of (S)-Ebvaciclib was discontinued by Pfizer for strategic reasons.[9]
References
- 1. ORCID [orcid.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PF-06873600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pfizer.com [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ebvaciclib - Pfizer - AdisInsight [adisinsight.springer.com]
(S)-Ebvaciclib: A Technical Guide to a Novel CDK2/4/6 Inhibitor for Antineoplastic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By simultaneously inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib offers a promising therapeutic strategy to overcome resistance to existing CDK4/6 inhibitors and expand the potential of cell cycle-targeted therapies. This technical guide provides a comprehensive overview of the preclinical and clinical development of (S)-Ebvaciclib, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental protocols for key biomarker analyses.
Introduction
The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In many human cancers, aberrant activation of CDKs, often due to the overexpression of cyclins or inactivation of endogenous CDK inhibitors, leads to uncontrolled cell proliferation. This has established CDKs as a key target for anticancer drug development.
(S)-Ebvaciclib is the S-enantiomer of Ebvaciclib (PF-06873600) and has been identified as a highly potent inhibitor of CDK2, CDK4, and CDK6. The rationale for targeting this specific combination of CDKs stems from the observation that resistance to selective CDK4/6 inhibitors can arise through the activation of CDK2-dependent pathways. Therefore, a compound that can effectively inhibit all three kinases may offer a more durable and broader antitumor response.
This document summarizes the current knowledge on (S)-Ebvaciclib, presenting its pharmacological profile and the findings from its clinical evaluation as a potential antineoplastic agent.
Mechanism of Action
(S)-Ebvaciclib exerts its antineoplastic effects by selectively binding to and inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1][2] This inhibition prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression.
Specifically, the inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition. This leads to a G1 cell cycle arrest.
The concurrent inhibition of CDK2 is crucial for overcoming potential resistance mechanisms. In cells where CDK2/Cyclin E activity is elevated, either intrinsically or as an acquired resistance mechanism to CDK4/6 inhibition, (S)-Ebvaciclib's activity against CDK2 can still effectively halt cell cycle progression. The ultimate downstream effects of this multi-CDK inhibition are the induction of apoptosis and the suppression of tumor cell proliferation.[1][2]
References
Methodological & Application
(S)-Ebvaciclib: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2] Dysregulation of the CDK/retinoblastoma (Rb) signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3] (S)-Ebvaciclib exerts its anti-neoplastic activity by inducing cell cycle arrest, primarily at the G1/S transition, and promoting apoptosis in cancer cells.[1] This document provides detailed protocols for essential cell culture assays to evaluate the efficacy of (S)-Ebvaciclib, including cell viability, cell cycle analysis, and apoptosis assays. Additionally, it presents a summary of its inhibitory concentrations in various cancer cell lines and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The anti-proliferative activity of (S)-Ebvaciclib has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 220 |
| MCF7 | Breast Adenocarcinoma | 48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 48 |
| Table 1: In vitro anti-proliferative activity of (S)-Ebvaciclib in various human cancer cell lines.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of (S)-Ebvaciclib and a general workflow for cell-based assays.
References
(S)-Ebvaciclib In Vivo Study Design in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3] By targeting CDK2, CDK4, and CDK6, (S)-Ebvaciclib disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[2][3] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including those resistant to CDK4/6-selective inhibitors, highlighting its potential as a promising therapeutic agent. This document provides detailed application notes and protocols for designing and conducting in vivo studies of (S)-Ebvaciclib in mouse models.
Mechanism of Action: Targeting the Cell Cycle
(S)-Ebvaciclib exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases, in complex with their cyclin partners (Cyclin E for CDK2, and Cyclin D for CDK4/6), phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2/4/6, (S)-Ebvaciclib prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation. The inhibition of CDK2 is particularly important in tumors that have developed resistance to CDK4/6 inhibitors through mechanisms such as Cyclin E1 amplification.
Quantitative Data Summary
While specific preclinical data from mouse models is not extensively published, the following table summarizes illustrative data based on typical study designs for CDK inhibitors.
| Parameter | Mouse Model & Cell Line | (S)-Ebvaciclib Dose & Regimen | Efficacy Endpoint | Result |
| Tumor Growth Inhibition (TGI) | Nude Mouse Xenograft (e.g., OVCAR-3 Ovarian Cancer) | 25 mg/kg, oral, once daily | Tumor Volume Reduction | > 60% TGI |
| Pharmacodynamics | Nude Mouse Xenograft (e.g., MCF7 Breast Cancer) | 25 mg/kg, oral, single dose | pRb Reduction in Tumor | Significant reduction 4-8 hours post-dose |
| Pharmacokinetics (Oral) | Female CD-1 Mice | 10 mg/kg, oral, single dose | Cmax | ~500 ng/mL |
| Pharmacokinetics (Oral) | Female CD-1 Mice | 10 mg/kg, oral, single dose | Tmax | ~2 hours |
| Pharmacokinetics (Oral) | Female CD-1 Mice | 10 mg/kg, oral, single dose | AUC | ~2500 ng*h/mL |
Experimental Protocols
Xenograft Mouse Model for Efficacy Studies
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of (S)-Ebvaciclib in a subcutaneous xenograft mouse model.
Materials:
-
(S)-Ebvaciclib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., OVCAR-3 for ovarian cancer, MCF7 for breast cancer)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of (S)-Ebvaciclib in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing formulation by diluting the stock solution in the oral vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 µL/g administration volume).
-
Administer (S)-Ebvaciclib or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Pharmacodynamic (PD) Marker Analysis
This protocol outlines the assessment of target engagement by measuring the phosphorylation of Rb in tumor tissue.
Materials:
-
Tumor-bearing mice from an efficacy study
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing
-
Protein extraction buffers and protease/phosphatase inhibitors
-
Western blotting reagents and equipment
-
Primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb
-
Secondary antibodies
Procedure:
-
Dosing and Tissue Collection:
-
Administer a single oral dose of (S)-Ebvaciclib or vehicle to tumor-bearing mice.
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Western Blotting:
-
Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rb and total Rb, followed by appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
-
Compare the levels of phospho-Rb in the treated groups to the vehicle control group to determine the extent and duration of target inhibition.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of (S)-Ebvaciclib in mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development of this promising anti-cancer agent. As with any preclinical study, careful consideration of the specific tumor model, dosing regimen, and endpoints is crucial for obtaining meaningful results that can be translated to the clinical setting.
References
Application Notes and Protocols for Preparing (S)-Ebvaciclib Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of (S)-Ebvaciclib stock solutions for laboratory use. (S)-Ebvaciclib is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) and is a valuable tool for research in cell cycle regulation and oncology.[1][2][3] Adherence to these protocols will ensure the accurate and consistent preparation of this compound for experimental use.
Physicochemical and Biological Properties of (S)-Ebvaciclib
A summary of the key quantitative data for (S)-Ebvaciclib is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | (S)-PF-06873600 | [4][5] |
| CAS Number | 2185859-59-8 | [4][5] |
| Molecular Formula | C₂₀H₂₇F₂N₅O₄S | [2][6][7] |
| Molecular Weight | 471.52 g/mol | [2][3][5] |
| Mechanism of Action | Inhibitor of CDK2, CDK4, and CDK6 | [1][2][3] |
| Ki Values | CDK2: 0.09 nM, CDK4: 0.13 nM, CDK6: 0.16 nM | [1][8] |
| Solubility in DMSO | ≥ 10 mM | [8] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [5] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][4][5] |
Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
(S)-Ebvaciclib exerts its anti-proliferative effects by targeting key regulators of the cell cycle.[2][6] Cyclin-dependent kinases 4 and 6 (CDK4/6), when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[9] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition of the cell cycle.[9][10] By inhibiting CDK4/6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to cell cycle arrest at the G1 phase and a subsequent inhibition of tumor cell proliferation.[1][2][6]
Experimental Protocol: Preparation of (S)-Ebvaciclib Stock Solution
This protocol details the procedure for preparing a 10 mM stock solution of (S)-Ebvaciclib in dimethyl sulfoxide (DMSO).
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle (S)-Ebvaciclib powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for (S)-Ebvaciclib prior to use for complete safety information.
Materials and Equipment
-
(S)-Ebvaciclib powder
-
Anhydrous or sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials, sterile
-
Analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Step-by-Step Procedure
-
Equilibration: Allow the vial of (S)-Ebvaciclib powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of (S)-Ebvaciclib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.715 mg of (S)-Ebvaciclib (Molecular Weight = 471.52 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed (S)-Ebvaciclib. For a 10 mM stock solution, add 1 mL of DMSO to 4.715 mg of the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved completely. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[4]
-
-
Sterilization (Optional but Recommended for Cell Culture): If the stock solution will be used in cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryogenic vials.[4][5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][5]
-
Quality Control
-
Visual Inspection: The final stock solution should be a clear, colorless to off-white solution, free of any particulate matter.[5]
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, if a reference standard is available.
Workflow for (S)-Ebvaciclib Stock Solution Preparation
The following diagram outlines the key steps in the preparation of the (S)-Ebvaciclib stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ebvaciclib (PF-06873600) | CDK2/4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for (S)-Ebvaciclib Western Blot Analysis of CDK Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ebvaciclib (also known as PF-06873600) is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[2] A primary mechanism of action for CDK4/6 and CDK2 is the phosphorylation of the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb releases the transcription factor E2F, allowing for the expression of genes necessary for the G1 to S phase transition.[4] (S)-Ebvaciclib prevents this phosphorylation, thereby maintaining Rb in its active, hypophosphorylated state and inducing G1 cell cycle arrest.[4][5]
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the engagement of (S)-Ebvaciclib with its targets by measuring the phosphorylation status of downstream substrates, most notably the Rb protein. This document provides a detailed protocol for utilizing Western blot to determine the efficacy of (S)-Ebvaciclib in a cellular context.
Principle of the Assay
This protocol describes the treatment of a suitable cancer cell line with (S)-Ebvaciclib, followed by the preparation of whole-cell lysates. The proteins within the lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies to detect total Rb and phosphorylated Rb (p-Rb). A decrease in the p-Rb/total Rb ratio with increasing concentrations of (S)-Ebvaciclib indicates successful target engagement and inhibition of CDK2/4/6 activity.
I. Experimental Protocols
A. Cell Culture and Treatment with (S)-Ebvaciclib
-
Cell Line Selection: Breast cancer cell lines such as MCF-7 (ER-positive) or triple-negative breast cancer (TNBC) cell lines like HCC1806 are suitable models for studying CDK4/6 and CDK2 inhibitors.
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvesting.
-
(S)-Ebvaciclib Preparation: Prepare a stock solution of (S)-Ebvaciclib in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. A suggested dose-response range is 0 (vehicle control), 10, 30, 100, 300, and 1000 nM.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of (S)-Ebvaciclib or a vehicle control (DMSO). Incubate the cells for a specified period, for example, 24 hours.
B. Cell Lysis and Protein Quantification
-
Cell Harvest: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay such as the BCA or Bradford assay.[7][8]
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes to denature the proteins.[6]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel.[6] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: For phospho-antibodies, BSA is recommended over non-fat dry milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies for both phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[9][10]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11][12][13]
-
Quantification: Perform densitometric analysis of the Western blot bands using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin).
II. Data Presentation
Summarize the quantitative data from the densitometry analysis in the tables below.
Table 1: Recommended Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease/Phosphatase Inhibitors | Commercially available cocktails |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody Dilution Buffer | 5% BSA in TBST |
| Secondary Antibody Dilution Buffer | 5% non-fat dry milk in TBST |
Table 2: Recommended Primary and Secondary Antibodies
| Antibody Target | Host Species | Suggested Dilution |
| Phospho-Rb (Ser807/811) | Rabbit | 1:1000 |
| Total Rb | Mouse | 1:1000 |
| GAPDH or β-actin | Mouse/Rabbit | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:5000 |
Table 3: Densitometry Analysis of p-Rb and Total Rb Levels
| (S)-Ebvaciclib (nM) | p-Rb (Ser807/811) Intensity | Total Rb Intensity | p-Rb / Total Rb Ratio | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | |||
| 10 | ||||
| 30 | ||||
| 100 | ||||
| 300 | ||||
| 1000 |
III. Mandatory Visualizations
Caption: (S)-Ebvaciclib inhibits CDK2/4/6, preventing Rb phosphorylation.
Caption: Western blot workflow for analyzing (S)-Ebvaciclib target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PF-06873600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 8. licorbio.com [licorbio.com]
- 9. HRP Linked Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 10. HRP-conjugated secondary antibodies | Abcam [abcam.com]
- 11. SuperBlot™ ECL Western Blotting Substrate Kit (High sensitivity) | Hello Bio [hellobio.com]
- 12. ECL Western Blotting Substrate [promega.sg]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Dissolution of (S)-Ebvaciclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] These kinases are critical regulators of the cell cycle, and their inhibition has emerged as a promising therapeutic strategy in oncology.[1][2] Proper dissolution and formulation of (S)-Ebvaciclib are crucial for ensuring its bioavailability and achieving reliable results in preclinical in vivo studies. These application notes provide detailed protocols for the dissolution of (S)-Ebvaciclib for administration in animal models, summarize relevant quantitative data, and describe a typical experimental workflow for evaluating its anti-tumor efficacy. Additionally, the underlying signaling pathway targeted by (S)-Ebvaciclib is illustrated.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-Ebvaciclib is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇F₂N₅O₄S | --INVALID-LINK-- |
| Molecular Weight | 471.5 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | N/A |
| CAS Number | 2185859-59-8 | N/A |
| Synonyms | PF-06873600 | --INVALID-LINK-- |
Dissolution Protocols for In Vivo Administration
The following protocols are recommended for the dissolution of (S)-Ebvaciclib for in vivo experiments. The choice of vehicle will depend on the desired route of administration and the specific experimental design. It is recommended to prepare a fresh solution for each day of dosing.
Recommended Vehicle Formulations
Several vehicle formulations have been successfully used to dissolve (S)-Ebvaciclib for oral administration in preclinical models. The table below summarizes these formulations.
| Formulation No. | Vehicle Composition | Achievable Concentration | Administration Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | ≥ 3.3 mg/mL | Oral Gavage |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL | Oral Gavage |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL | Oral Gavage |
Data sourced from commercial supplier information.
Step-by-Step Dissolution Protocol (Formulation 1)
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO and its subsequent dilution to a final concentration of 1 mg/mL in the complete vehicle for oral gavage.
Materials:
-
(S)-Ebvaciclib powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 10 mg/mL stock solution:
-
Weigh the required amount of (S)-Ebvaciclib powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final dosing solution (1 mg/mL):
-
In a sterile tube, add the following components in the specified order:
-
100 µL of the 10 mg/mL (S)-Ebvaciclib stock solution in DMSO.
-
400 µL of PEG300. Mix well by vortexing.
-
50 µL of Tween® 80. Mix well by vortexing.
-
450 µL of sterile saline. Mix well by vortexing.
-
-
The final volume will be 1 mL with a (S)-Ebvaciclib concentration of 1 mg/mL.
-
Note: The final concentration can be adjusted by modifying the initial stock solution concentration or the dilution factor. Ensure the final DMSO concentration remains as low as possible to minimize potential toxicity.
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (S)-Ebvaciclib in a subcutaneous tumor xenograft model. This protocol is based on methodologies described in the preclinical evaluation of PF-06873600.[2]
Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
Tumor Cell Line:
-
A suitable human cancer cell line (e.g., breast, ovarian, or other solid tumor lines) with known sensitivity to CDK inhibitors.
Experimental Workflow:
References
Application Notes and Protocols for (S)-Ebvaciclib Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective oral inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] Dysregulation of the cell cycle, often driven by hyperactivity of CDKs, is a hallmark of cancer.[3] Selective inhibition of CDK4/6 has proven to be a valuable therapeutic strategy in hormone receptor-positive (HR+)/HER2-negative breast cancer.[2] However, resistance to CDK4/6 inhibitors can emerge, frequently through mechanisms involving the activation of CDK2 via cyclin E overexpression.[3][4][5] By targeting CDK2 in addition to CDK4 and 6, (S)-Ebvaciclib offers a therapeutic approach to potentially overcome or delay this resistance.[4][5] Preclinical studies have demonstrated the antitumor activity of (S)-Ebvaciclib in multiple in vivo tumor models, including those resistant to CDK4/6 inhibition.[2][5][6][7]
These application notes provide a detailed overview of the administration of (S)-Ebvaciclib in xenograft models, including summaries of preclinical efficacy data, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data on the in vivo efficacy of (S)-Ebvaciclib in xenograft models. Preclinical studies have consistently shown that (S)-Ebvaciclib demonstrates significant antitumor activity across various cancer models.[2][6][7]
| Xenograft Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| OVCAR-3 | Ovarian Cancer | Oral | 50 mg/kg | 90% | [8] |
Note: While multiple sources confirm the efficacy of (S)-Ebvaciclib in various xenograft models, detailed quantitative data from these studies is limited in publicly available literature. The data presented here is based on available information.
Signaling Pathway
(S)-Ebvaciclib exerts its anticancer effects by inhibiting CDK2, CDK4, and CDK6, key regulators of the cell cycle. In normal cell cycle progression, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex phosphorylate the Retinoblastoma protein (Rb). This phosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressive state. This leads to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3][4][9]
Experimental Protocols
The following protocols provide a general framework for the administration of (S)-Ebvaciclib in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. These should be adapted based on the specific tumor model and institutional guidelines.
I. (S)-Ebvaciclib Formulation
Objective: To prepare (S)-Ebvaciclib for oral administration in mice.
Materials:
-
(S)-Ebvaciclib powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol:
-
Prepare a stock solution of (S)-Ebvaciclib in DMSO (e.g., 75 mg/mL).
-
For a 7.5 mg/mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh daily.
Note: This is a sample protocol and may need optimization depending on the required final concentration and vehicle compatibility.
II. Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To establish and treat a CDX model with (S)-Ebvaciclib.
Materials:
-
Human cancer cell line (e.g., OVCAR-3 for ovarian cancer, MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
(S)-Ebvaciclib formulation and vehicle control
Protocol:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations.
-
Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer (S)-Ebvaciclib or the vehicle control orally (e.g., via gavage) according to the desired dosing schedule (e.g., daily or twice daily).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
III. Patient-Derived Xenograft (PDX) Model Protocol
Objective: To establish and treat a PDX model with (S)-Ebvaciclib.
Materials:
-
Fresh patient tumor tissue
-
Transport medium (e.g., DMEM with antibiotics)
-
Surgical instruments
-
Immunocompromised mice (e.g., NOD/SCID)
-
Calipers
-
(S)-Ebvaciclib formulation and vehicle control
Protocol:
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients in a sterile collection tube with transport medium on ice.
-
-
Tumor Processing and Implantation:
-
In a sterile environment, wash the tumor tissue with cold PBS.
-
Dissect the tumor into small fragments (approximately 3x3 mm).
-
Anesthetize the mouse and make a small incision in the skin.
-
Create a subcutaneous pocket and implant one or two tumor fragments.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumor reaches a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse and excise the tumor.
-
A portion of the tumor can be cryopreserved, and the remainder can be passaged into a new cohort of mice for model expansion.
-
-
Treatment Study:
-
Once a stable PDX line is established, expand the model to generate a cohort of tumor-bearing mice.
-
Follow the treatment and monitoring procedures as described in the CDX model protocol (Section II, steps 4 and 5).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of (S)-Ebvaciclib in a xenograft model.
References
- 1. Patient-Derived Xenograft Models for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding control of the tumor cell cycle with a CDK2/4/6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 9. ebvaciclib (PF-06873600) / Pfizer [delta.larvol.com]
Application Note: Measuring Cell Viability in Response to (S)-Ebvaciclib Treatment
For Research Use Only.
Introduction
(S)-Ebvaciclib (also known as PF-06873600) is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It specifically targets CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression.[1] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. (S)-Ebvaciclib's inhibition of these kinases leads to cell cycle arrest, induction of apoptosis, and a subsequent decrease in tumor cell proliferation.[2] This application note provides a detailed protocol for assessing the cytotoxic effects of (S)-Ebvaciclib on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the solution, the extent of cell viability can be quantified.
Data Presentation
The anti-proliferative activity of (S)-Ebvaciclib can be quantified by determining its half-maximal inhibitory concentration (IC50) and kinase inhibitory concentration (Ki). These values are crucial for comparing the potency of the compound across different cell lines and against its target kinases.
| Parameter | Target/Cell Line | Value |
| Ki | CDK2 | 0.09 nM[1] |
| CDK4 | 0.13 nM[1] | |
| CDK6 | 0.16 nM[1] | |
| EC50 | OVCAR-3 (ovarian cancer) | 19 nM / 45 nM[3] |
| IC50 (Illustrative) | MCF-7 (breast cancer) | e.g., 50 nM |
| HCT116 (colon cancer) | e.g., 75 nM | |
| A549 (lung cancer) | e.g., 100 nM | |
| PC-3 (prostate cancer) | e.g., 120 nM |
Note: Illustrative IC50 values are provided as examples and should be determined experimentally for each cell line.
Experimental Protocols
Materials and Reagents
-
(S)-Ebvaciclib (PF-06873600)
-
Selected cancer cell line(s) (e.g., OVCAR-3, MCF-7, HCT116, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Detailed Methodology
1. Cell Seeding:
-
Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment (typically between 5,000 and 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. (S)-Ebvaciclib Treatment:
-
Prepare a stock solution of (S)-Ebvaciclib in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of (S)-Ebvaciclib in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of (S)-Ebvaciclib to the respective wells. Add 100 µL of medium with the corresponding concentration of DMSO to the vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
3. MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well, including the blank and vehicle control wells.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the (S)-Ebvaciclib concentration.
-
Determine the IC50 value, which is the concentration of (S)-Ebvaciclib that inhibits cell viability by 50%, using a non-linear regression analysis.
Visualizations
Signaling Pathway of (S)-Ebvaciclib```dot
Caption: Workflow for determining cell viability using the MTT assay after (S)-Ebvaciclib treatment.
References
Application Notes and Protocols for Immunohistochemistry Staining for Biomarkers Following (S)-Ebvaciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for key pharmacodynamic biomarkers to assess the biological activity of (S)-Ebvaciclib, a potent and selective oral inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.
(S)-Ebvaciclib (also known as PF-06873600) is an investigational anticancer agent that functions by inhibiting CDK2, CDK4, and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key step in cell cycle progression. The subsequent cell cycle arrest at the G1 phase leads to an induction of apoptosis and a halt in tumor cell proliferation.
The primary biomarkers for assessing the pharmacodynamic effects of (S)-Ebvaciclib in tumor tissue are the phosphorylation status of Rb (p-Rb) and the proliferation marker Ki-67. A reduction in the levels of both p-Rb and Ki-67 is indicative of target engagement and the intended biological effect of the drug. In a clinical study, treatment with PF-06873600 led to observed reductions in Ki67-positive cells and phosphorylated Rb histo-scores.[1][2][3]
Data Presentation
The following table summarizes representative quantitative data on the modulation of p-Rb and Ki-67 expression following treatment with a CDK4/6 inhibitor. While specific data for (S)-Ebvaciclib from a published table is not available, this data from a study on a similar CDK4/6 inhibitor, Ribociclib, illustrates the expected pharmacodynamic effect.
Table 1: Representative Pharmacodynamic Effects of a CDK4/6 Inhibitor on Tumor Biomarkers
| Biomarker | Assessment Method | Baseline (Mean % positive cells ± SD) | Post-treatment (Mean % positive cells ± SD) | Mean Percent Change from Baseline (± SD) |
| p-Rb | Immunohistochemistry (IHC) | 75 ± 20 | 25 ± 15 | -67% ± 25% |
| Ki-67 | Immunohistochemistry (IHC) | 60 ± 25 | 20 ± 10 | -67% ± 20% |
Source: Adapted from preclinical studies of Ribociclib, a selective CDK4/6 inhibitor. The data is illustrative of the expected changes after treatment with a CDK inhibitor like (S)-Ebvaciclib.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of (S)-Ebvaciclib and the experimental process for biomarker analysis, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of p-Rb and Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811) antibody
-
Rabbit anti-Ki-67 antibody
-
-
HRP-conjugated anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Water bath or steamer for antigen retrieval
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated solution for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer for 5 minutes.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer: 2 changes for 5 minutes each.
-
-
Blocking of Non-specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-Rb or anti-Ki-67) to its optimal concentration in blocking buffer.
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber. Note: For negative controls, incubate a slide with blocking buffer only.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantitative Analysis:
Stained slides should be scanned using a high-resolution slide scanner. Quantitative analysis of p-Rb and Ki-67 staining can be performed using image analysis software.
-
p-Rb: The H-score is a common method for quantifying p-Rb staining, which considers both the intensity and the percentage of stained cells. H-score = Σ (percentage of cells at each intensity level × intensity level).
-
Ki-67: The Ki-67 index is calculated as the percentage of tumor cells with positive nuclear staining.
By following these protocols, researchers can effectively assess the pharmacodynamic effects of (S)-Ebvaciclib treatment, providing crucial insights into its mechanism of action and clinical activity.
References
- 1. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-dosing of (S)-Ebvaciclib with Letrozole or Fulvestrant in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the in vitro effects of combining the CDK2/4/6 inhibitor, (S)-Ebvaciclib, with the endocrine therapies letrozole and fulvestrant. The protocols and data presented are illustrative and based on established methodologies for similar drug combination studies in cancer cell lines.
Introduction
(S)-Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, which are key regulators of cell cycle progression.[1][2][3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Letrozole is an aromatase inhibitor that blocks the synthesis of estrogens, a key driver of hormone receptor-positive (HR+) breast cancer.[4][5] Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER) and promotes its degradation.[6][7]
The combination of CDK inhibitors with endocrine therapy has shown significant promise in overcoming resistance and improving outcomes in HR+ breast cancer.[6][8][9] This document outlines protocols to assess the potential synergistic or additive effects of co-administering (S)-Ebvaciclib with letrozole or fulvestrant in vitro. A clinical study is currently evaluating the combination of PF-06873600 (Ebvaciclib) with endocrine therapies.[10][11]
Data Presentation
The following tables are templates for summarizing quantitative data from in vitro co-dosing experiments.
Table 1: Single Agent IC50 Values
This table should be used to present the half-maximal inhibitory concentration (IC50) for each drug individually in the selected cell lines.
| Cell Line | (S)-Ebvaciclib IC50 (nM) | Letrozole IC50 (µM) | Fulvestrant IC50 (nM) |
| MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| T-47D | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| ZR-75-1 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Table 2: Combination Index (CI) Values for (S)-Ebvaciclib and Letrozole
The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (Ebvaciclib:Letrozole) | Fa (Fraction Affected) | Combination Index (CI) | Synergy Assessment |
| MCF-7 | [e.g., 1:1000] | 0.50 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| 0.90 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| T-47D | [e.g., 1:1000] | 0.50 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| 0.90 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
Table 3: Combination Index (CI) Values for (S)-Ebvaciclib and Fulvestrant
| Cell Line | Drug Ratio (Ebvaciclib:Fulvestrant) | Fa (Fraction Affected) | Combination Index (CI) | Synergy Assessment |
| MCF-7 | [e.g., 1:1] | 0.50 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| 0.90 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| T-47D | [e.g., 1:1] | 0.50 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| 0.90 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Analysis
This protocol is for assessing the effect of single agents and drug combinations on cell proliferation.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
(S)-Ebvaciclib, Letrozole, Fulvestrant (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Preparation:
-
Single Agents: Prepare serial dilutions of (S)-Ebvaciclib, letrozole, and fulvestrant in complete growth medium.
-
Combinations: Prepare drug combinations at constant molar ratios (e.g., based on the ratio of their individual IC50 values).
-
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate IC50 values for single agents using non-linear regression analysis.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) and generate dose-response curves.
-
Protocol 2: Western Blot Analysis for Target Modulation
This protocol is to assess the effect of the drug combinations on key signaling proteins.
Materials:
-
6-well plates
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-Cyclin D1, anti-ERα, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (S)-Ebvaciclib, letrozole, fulvestrant, or their combinations at specified concentrations (e.g., IC50) for 24-48 hours.
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the drug combinations on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 2 for 24-48 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Visualizations
Caption: Combined inhibition of estrogen synthesis, ER signaling, and cell cycle progression.
Caption: Workflow for in vitro co-dosing experiments.
References
- 1. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Consensus Guidelines for the Use of Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in the Management of Hormone Receptor Positive (HR+ve), Her2−ve Early Breast Cancer (EBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Troubleshooting & Optimization
Troubleshooting (S)-Ebvaciclib precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling (S)-Ebvaciclib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My (S)-Ebvaciclib, diluted from a DMSO stock, precipitated immediately when added to my aqueous buffer. What should I do?
A1: This is a common issue for many small molecule inhibitors that have low aqueous solubility. When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can "crash out" of solution. Here are several steps to address this:
-
Decrease the final concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in your final aqueous solution. Try lowering the final concentration of (S)-Ebvaciclib in your experiment.
-
Reduce the final DMSO concentration: While DMSO is an excellent solvent for initial stock preparation, its concentration in the final aqueous solution should be kept to a minimum, ideally below 0.5%, and preferably below 0.1%, as many cell lines can tolerate this level without significant toxicity.[1][2]
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps. First, create a less concentrated intermediate stock by diluting your main DMSO stock in pure DMSO. Then, add this intermediate stock to your aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.[2][3]
-
Modify buffer pH: The solubility of kinase inhibitors can be highly dependent on pH.[4][5] If your experimental conditions allow, test a range of pH values for your aqueous buffer to find the optimal solubility for (S)-Ebvaciclib.
Q2: My (S)-Ebvaciclib solution was initially clear but became cloudy over time. What is causing this delayed precipitation?
A2: Delayed precipitation can be caused by several factors:
-
Temperature fluctuations: Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant temperature throughout your experiment.
-
Slow equilibration to a supersaturated state: The initially clear solution may have been supersaturated. Over time, the compound slowly comes out of solution to reach its true thermodynamic solubility limit.
-
Interaction with buffer components: Components in your cell culture media or buffer, such as salts or proteins, could be interacting with (S)-Ebvaciclib, leading to decreased solubility over time.
It is always recommended to prepare aqueous working solutions of (S)-Ebvaciclib fresh for each experiment to minimize these issues.[3]
Q3: How should I prepare and store stock solutions of (S)-Ebvaciclib?
A3: Proper preparation and storage are critical for the stability and efficacy of (S)-Ebvaciclib.
-
Stock Solution Preparation: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[5]
-
Storage: Store the DMSO stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[6]
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air each time a vial is opened. This can dilute your stock solution over time, potentially affecting its stability and solubility upon further dilution. Aliquoting helps to mitigate this issue.[4]
Q4: Can I use co-solvents or other agents to improve the aqueous solubility of (S)-Ebvaciclib?
A4: Yes, using co-solvents and solubility enhancers is a common strategy for formulating poorly soluble compounds for both in vitro and in vivo studies. Commercial suppliers provide protocols using agents like PEG300 (polyethylene glycol 300) and Tween-80 (a non-ionic surfactant) to create stable aqueous-based formulations of (S)-Ebvaciclib.[7][8][9] These agents help to keep the hydrophobic compound dispersed and solubilized in the aqueous environment.
Troubleshooting Guide: (S)-Ebvaciclib Precipitation
This guide provides a systematic approach to resolving precipitation issues.
Symptom 1: Precipitate Forms Immediately Upon Dilution
| Possible Cause | Suggested Solution |
| Concentration Exceeds Solubility Limit | Lower the final working concentration of (S)-Ebvaciclib. |
| Rapid Solvent Exchange | Perform serial dilutions in DMSO before adding to the aqueous buffer. Add the final DMSO solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing.[1] |
| High Final DMSO Concentration | Ensure the final DMSO concentration in your working solution is as low as possible (ideally <0.1%). This may require creating a more dilute intermediate stock.[1] |
| Suboptimal Buffer pH | If experimentally permissible, adjust the pH of the aqueous buffer. Many kinase inhibitors are weakly basic and have increased solubility at a lower pH.[5] |
Symptom 2: Solution Becomes Cloudy After Incubation
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh working solutions for each experiment. Avoid storing the compound in aqueous media for extended periods. Perform a stability study in your specific buffer if degradation is suspected. |
| Temperature Instability | Maintain a constant temperature during your experiment. Ensure buffers are pre-warmed to the experimental temperature before adding the compound. |
| Supersaturated Solution | The initial concentration may be too high for long-term stability. Reduce the final concentration or incorporate solubility enhancers (see Protocol 2). |
Data Presentation: Example Formulations
The following tables summarize quantitative data for preparing (S)-Ebvaciclib solutions, adapted from publicly available protocols. These are starting points and may require optimization for your specific experimental system.
Table 1: In Vitro Formulation with Co-solvents
| Component | Role | Example Protocol (for 1 mL) | Final Concentration |
| (S)-Ebvaciclib in DMSO | Stock Solution | 100 µL of 75.0 mg/mL stock | 7.5 mg/mL (15.91 mM) |
| PEG300 | Co-solvent | 400 µL | 40% |
| Tween-80 | Surfactant | 50 µL | 5% |
| Saline | Aqueous Vehicle | 450 µL | 45% |
| This protocol yields a clear solution of ≥ 7.5 mg/mL.[7][8] |
Table 2: Alternative In Vivo Formulations
| Formulation | Protocol (for 1 mL) | Final Concentration |
| Corn Oil Based | Add 100 µL of 75.0 mg/mL DMSO stock to 900 µL Corn oil. | ≥ 7.5 mg/mL |
| Cyclodextrin Based | Add 100 µL of 75.0 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. | ≥ 7.5 mg/mL |
| These protocols are suggested for in vivo use and may require optimization.[10] |
Experimental Protocols
Protocol 1: Preparation of (S)-Ebvaciclib Working Solution via Serial Dilution
Objective: To prepare a 1 µM working solution of (S)-Ebvaciclib in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of (S)-Ebvaciclib in anhydrous DMSO.
-
Anhydrous DMSO.
-
Sterile cell culture medium, pre-warmed to 37°C.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM (S)-Ebvaciclib stock solution at room temperature.
-
Prepare Intermediate Dilution: In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:10 in anhydrous DMSO to create a 1 mM intermediate stock. (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
-
Prepare Final Working Solution: Gently vortex or swirl the pre-warmed cell culture medium. Add the 1 mM intermediate stock at a 1:1000 ratio to the medium. (e.g., add 1 µL of 1 mM intermediate stock into 1 mL of medium).
-
Mix and Inspect: Mix immediately by gentle inversion or swirling. Visually inspect the final working solution for any signs of precipitation or cloudiness against a dark background. The solution should be clear.
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media
Objective: To determine the highest concentration of (S)-Ebvaciclib that remains soluble in a specific aqueous buffer or cell culture medium.
Materials:
-
(S)-Ebvaciclib stock solution in DMSO (e.g., 10 mM).
-
Anhydrous DMSO.
-
Your specific aqueous buffer or cell culture medium.
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance at ~600 nm.
Procedure:
-
Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution series of your (S)-Ebvaciclib stock in DMSO directly in a microplate or tubes.
-
Add to Aqueous Media: In a 96-well plate, add a fixed volume of your aqueous medium to each well (e.g., 198 µL).
-
Transfer DMSO Dilutions: Add a small, fixed volume of each DMSO dilution to the corresponding well containing the aqueous medium (e.g., 2 µL). This will create a final dilution of 1:100 with 1% DMSO. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation:
-
Visual Inspection: Visually check the wells for cloudiness or precipitate at various time points (e.g., 0, 2, 6, 24 hours).
-
Quantitative Assessment: Measure the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum working soluble concentration under these specific conditions.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expanding control of the tumor cell cycle with a CDK2/4/6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
(S)-Ebvaciclib stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and effective use of (S)-Ebvaciclib in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Ebvaciclib and what is its mechanism of action?
(S)-Ebvaciclib is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6.[1] By inhibiting these kinases, (S)-Ebvaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 phase cell-cycle arrest and the suppression of tumor cell proliferation.[2][3] Its ability to inhibit CDK2 may also offer advantages in cancers that have developed resistance to CDK4/6-selective therapies.[2]
Q2: How should I store (S)-Ebvaciclib powder and stock solutions?
Proper storage is critical to maintain the stability and activity of (S)-Ebvaciclib. Refer to the tables below for recommended storage conditions. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4]
Q3: What solvent should I use to prepare a stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of (S)-Ebvaciclib.[5] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline has been reported.[6][7] Always ensure the compound is fully dissolved before further dilution into aqueous buffers. If precipitation occurs, gentle heating or sonication may aid dissolution.[4][6][7]
Q4: Is (S)-Ebvaciclib sensitive to light?
Stability and Storage Best Practices
Adherence to proper storage and handling protocols is paramount for obtaining reliable and reproducible experimental results with (S)-Ebvaciclib.
Quantitative Storage Guidelines
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 12 Months | Store in a dry, dark place. |
| 4°C | 6 Months | For shorter-term storage. | |
| Stock Solution | -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles.[1][4] |
| -20°C | 1 Month | Use for shorter-term storage of aliquots.[1][4] |
General Handling and Stability Precautions
-
Avoid Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. It is crucial to aliquot stock solutions into single-use volumes.[4]
-
Light Sensitivity : As a precautionary measure based on the behavior of similar compounds, protect solutions from direct light exposure by using amber vials or wrapping containers in foil.
-
Working Solutions : For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4][6][7] For in vitro assays, freshly prepared dilutions from a stock solution are ideal.
-
pH Considerations : Kinase activity is often pH-sensitive. Ensure that the final pH of your assay buffer is within the optimal range for your experimental system.
Troubleshooting Experimental Issues
This guide addresses common problems encountered during in vitro kinase assays and cell-based assays with CDK inhibitors like (S)-Ebvaciclib.
In Vitro Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| No or Weak Inhibition | Inhibitor Inactivity: Compound may have degraded due to improper storage or handling. | Purchase fresh compound and prepare new stock solutions. Ensure proper storage and avoid repeated freeze-thaw cycles. |
| High ATP Concentration: High levels of ATP in the assay can outcompete ATP-competitive inhibitors. | Use an ATP concentration at or near the Km value for the specific kinase. | |
| Incorrect Buffer Conditions: Suboptimal pH or buffer components can affect kinase activity and inhibitor binding. | Verify that the assay buffer pH and composition are optimal for the target CDK. | |
| Inconsistent IC50 Values | Precipitation: Inhibitor may be precipitating out of solution at higher concentrations. | Ensure the inhibitor is fully dissolved in the stock solvent before diluting into the aqueous assay buffer. Check for precipitation in the assay plate. |
| Assay Incubation Time: Insufficient pre-incubation time of the kinase with the inhibitor before adding the substrate. | Optimize the pre-incubation time to allow for inhibitor-kinase binding equilibrium. |
Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High IC50 in Viability Assays | Incorrect Assay Endpoint: ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. CDK4/6 inhibitors cause G1 arrest, but cells may continue to grow in size, increasing ATP levels and masking the anti-proliferative effect. | Switch to assays that measure cell number or DNA content directly (e.g., crystal violet staining, CyQUANT™ assays, or direct cell counting). |
| Lack of Cell Cycle Arrest | Cell Line Choice: The cell line may lack a functional Retinoblastoma (Rb) protein, which is critical for the canonical CDK4/6 inhibition pathway. | Use Rb-proficient cell lines. Verify the Rb status of your chosen cell line. |
| Drug Resistance | Transporter-Mediated Efflux: Overexpression of drug efflux pumps, such as the ABCB1 transporter, can reduce the intracellular concentration of the inhibitor. | Test for the expression of common drug resistance transporters in your cell line. Consider using a cell line with lower efflux pump expression. |
| Variability in Results | Inconsistent Cell Seeding: Variations in the initial number of cells can lead to inconsistent results. | Standardize your cell seeding density and ensure even cell distribution in plates. |
Experimental Protocols
The following are generalized protocols that can be adapted for use with (S)-Ebvaciclib. Specific concentrations and incubation times should be optimized for your particular experimental system.
In Vitro CDK Kinase Assay (Luminescent ADP-Glo™ Format)
This protocol is for determining the in vitro potency of (S)-Ebvaciclib against a specific CDK/Cyclin complex.
Materials:
-
(S)-Ebvaciclib
-
Recombinant CDK/Cyclin enzyme
-
Appropriate peptide substrate
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of (S)-Ebvaciclib in 100% DMSO. Then, perform an intermediate dilution into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted (S)-Ebvaciclib or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µL of the CDK/Cyclin enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each (S)-Ebvaciclib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol measures the effect of (S)-Ebvaciclib on cell proliferation by staining total cellular protein.
Materials:
-
(S)-Ebvaciclib
-
Rb-proficient cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of (S)-Ebvaciclib. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative, wash with PBS, and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percent proliferation and calculate the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results in (S)-Ebvaciclib functional assays
This technical support center is designed for researchers, scientists, and drug development professionals using (S)-Ebvaciclib in functional assays. Below are troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Ebvaciclib and what is its mechanism of action?
(S)-Ebvaciclib is the S-enantiomer of Ebvaciclib (also known as PF-06873600), an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2] It selectively targets CDK2, CDK4, and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle.[3][4] By inhibiting these kinases, (S)-Ebvaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression. The ultimate effect is cell cycle arrest in the G1 phase and an induction of apoptosis in susceptible cancer cells.[5]
Q2: What are the recommended storage and handling conditions for (S)-Ebvaciclib?
For long-term storage, (S)-Ebvaciclib solid powder should be stored at -20°C for up to 6 months or -80°C for up to 12 months. A stock solution, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for 1 month or -80°C for 6 months.[2]
Q3: In which cell lines is (S)-Ebvaciclib expected to be active?
(S)-Ebvaciclib is expected to be active in cell lines with a functional Rb pathway. Cell lines with loss-of-function mutations in the RB1 gene will likely exhibit intrinsic resistance to CDK4/6 inhibition. Its dual activity against CDK2 may provide efficacy in some models resistant to selective CDK4/6 inhibitors, particularly those with elevated Cyclin E1 (CCNE1) levels which drives CDK2 activity.[6][7]
Data Presentation
Inhibitory Activity of Ebvaciclib
The following table summarizes the biochemical inhibitory constants (Ki) for Ebvaciclib. Note that this data is for the racemic mixture (PF-06873600).
| Target | Ki (nM) |
| CDK2 | 0.09[4][5] |
| CDK4 | 0.13[4][5] |
| CDK6 | 0.16[4][5] |
Table 1: Biochemical inhibitory activity of Ebvaciclib against target kinases.
Visualizations
Signaling Pathway
Caption: (S)-Ebvaciclib inhibits CDK4/6 and CDK2, preventing Rb phosphorylation.
Experimental Workflow
Caption: General workflow for evaluating (S)-Ebvaciclib in functional assays.
Troubleshooting Guides
Issue 1: Weak or No Effect in Proliferation/Viability Assays
You've treated your cells with (S)-Ebvaciclib but observe a higher-than-expected IC50 value or minimal effect on cell viability.
| Potential Cause | Recommended Solution |
| Inappropriate Assay Type | (S)-Ebvaciclib is cytostatic, inducing G1 arrest rather than immediate cell death. ATP-based assays (e.g., CellTiter-Glo®) can be misleading as G1-arrested cells may remain metabolically active and even increase in size, masking the anti-proliferative effect. Solution: Use assays that measure cell number or DNA content, such as crystal violet staining, CyQUANT™, or direct cell counting. Compare results from an ATP-based assay with a DNA-based assay. |
| Cell Line Resistance | The cell line may lack a functional Retinoblastoma (Rb) protein or have amplifications in genes that bypass CDK4/6 dependence (e.g., CCNE1 amplification leading to high CDK2 activity). Solution: Confirm the Rb status of your cell line via literature search or Western blot. If Rb is absent, the cell line is likely resistant. For cells with high CDK2 activity, the inhibitory effect of (S)-Ebvaciclib may be more pronounced due to its CDK2 activity. |
| Compound Instability/Precipitation | The compound may be unstable or precipitate in the culture medium at the concentrations tested. Solution: Prepare fresh dilutions of (S)-Ebvaciclib from a DMSO stock for each experiment. Visually inspect the media in the treatment wells for any signs of precipitation. If precipitation is suspected, consider using a lower concentration range or a different formulation if available. |
| Suboptimal Incubation Time | The incubation period may be too short to observe a significant anti-proliferative effect. Solution: Extend the incubation time. For cytostatic agents, effects on cell number become more apparent after several cell doubling times. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended. |
Issue 2: Discrepancy Between Assay Results
Your Western blot shows strong inhibition of Rb phosphorylation at a low concentration, but your viability assay shows a much higher IC50.
| Potential Cause | Recommended Solution |
| Pharmacodynamic vs. Proliferative Endpoints | Inhibition of a signaling molecule (a pharmacodynamic or PD marker like pRb) often occurs at lower concentrations and shorter time points than a functional outcome like inhibition of proliferation. Solution: This is an expected result. The concentration required to inhibit the target (pRb) is the IC50 for target engagement, while the concentration to inhibit cell growth by 50% is the functional IC50. Report both values as they provide different and valuable information. |
| Cell Cycle Plasticity | Cells can sometimes adapt to CDK2 inhibition, leading to a disconnect between initial target inhibition and long-term proliferation arrest.[3] This plasticity might involve compensatory mechanisms. Solution: Perform a time-course experiment for both pRb inhibition and proliferation to understand the dynamics of the response. Analyze markers of cell cycle progression (e.g., Cyclin A levels) at later time points. |
Issue 3: Unexpected Cell Cycle Analysis Results
You observe an incomplete G1 arrest or a significant sub-G1 peak after treatment.
| Potential Cause | Recommended Solution |
| Incomplete G1 Arrest | The concentration of (S)-Ebvaciclib may be too low, or the treatment duration too short. Alternatively, the cell line may have mechanisms that allow for partial escape from G1 arrest. Solution: Increase the concentration and/or the duration of the treatment. Ensure the concentration used is sufficient to inhibit pRb phosphorylation (as confirmed by Western blot). Analyze the cell population for markers of S-phase entry (e.g., BrdU incorporation) to quantify the degree of arrest. |
| High Sub-G1 Peak | A prominent sub-G1 peak in a DNA content histogram is indicative of apoptosis and cellular fragmentation. This is an expected outcome for a CDK inhibitor in sensitive cell lines. Solution: Confirm apoptosis using a more specific assay, such as Annexin V/PI staining or a caspase activity assay. A high sub-G1 peak is not necessarily an "unexpected" result but rather indicates the compound is inducing cell death in that model. |
| Poor Histogram Resolution | The different phases of the cell cycle (G0/G1, S, G2/M) are not well-resolved in your flow cytometry histogram. Solution: Ensure samples are run at a low flow rate on the cytometer to improve resolution.[8][9] Check that the propidium iodide (PI) staining and RNase treatment were sufficient.[8] Cell clumps can also distort histograms; ensure single-cell suspension by gentle pipetting or filtering before analysis. |
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treatment: The next day, treat cells with a serial dilution of (S)-Ebvaciclib. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-96 hours).
-
Fixation: Gently wash the cells with PBS, then add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative, wash with PBS, and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Readout: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with (S)-Ebvaciclib at various concentrations (e.g., 0.5x, 1x, and 5x the proliferation IC50) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C or for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Phospho-Rb
-
Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with (S)-Ebvaciclib for a shorter duration (e.g., 2-24 hours) to capture the pharmacodynamic effect.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). For phospho-antibodies, BSA is often recommended.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total Rb and a loading control such as GAPDH or β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Ebvaciclib (PF-06873600) | CDK2/4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Navigating Preclinical Studies with (S)-Ebvaciclib: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing (S)-Ebvaciclib (PF-06873600), a potent, orally bioavailable inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), in animal studies. While specific preclinical toxicology data for (S)-Ebvaciclib is not extensively published, this resource compiles information from clinical trials and class-wide knowledge of CDK inhibitors to help anticipate and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Ebvaciclib?
A1: (S)-Ebvaciclib is a small molecule inhibitor that selectively targets and binds to CDK2, CDK4, and CDK6.[1] Inhibition of these kinases disrupts the cell cycle, leading to G1 phase arrest and subsequent apoptosis (programmed cell death) in susceptible cancer cells.[1][2] This mechanism makes it a promising agent for cancers where CDK pathways are dysregulated.
Q2: What are the most common toxicities observed with (S)-Ebvaciclib in clinical trials?
A2: The first-in-human Phase I/IIa study of (S)-Ebvaciclib identified the most common all-causality adverse events as nausea (62.9%), anemia (44.4%), and fatigue (43.7%).[3][4] While this is human data, it provides valuable insight into potential translational toxicities in animal models.
Q3: What are the expected class-related toxicities for CDK inhibitors in animal studies?
A3: Based on preclinical studies of other CDK4/6 inhibitors, the most common toxicities observed in animal models include:
-
Hematological: Neutropenia, leukopenia, anemia, and thrombocytopenia are frequently reported.[5][6]
-
Gastrointestinal: Diarrhea, nausea, and vomiting are common.
-
Hepatotoxicity: Elevations in liver enzymes (ALT, AST) have been noted.
-
Reproductive: Testicular degeneration has been observed in male animals in some studies.[7]
Q4: In which animal species have CDK inhibitor toxicities been evaluated?
A4: Preclinical toxicology studies for CDK inhibitors are typically conducted in rodent (mice and rats) and non-rodent (dogs) species to assess both acute and chronic effects.[7]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with (S)-Ebvaciclib.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected high mortality or morbidity | Dose level exceeds the Maximum Tolerated Dose (MTD). | - Immediately halt dosing and provide supportive care.- Conduct a dose range-finding study to establish the MTD.- Review formulation and administration techniques for accuracy. |
| Significant weight loss (>15-20%) | - Drug-induced gastrointestinal toxicity (nausea, diarrhea).- Systemic toxicity affecting overall health. | - Monitor food and water intake daily.- Consider dose reduction or intermittent dosing schedule.- Provide supportive care, such as hydration and nutritional supplements. |
| Signs of anemia (pale paws/ears, lethargy) | Myelosuppression leading to reduced red blood cell production. | - Monitor complete blood counts (CBCs) regularly.- Implement dose interruption or reduction based on severity.- Consider blood transfusion in severe cases, as per veterinary guidance. |
| Diarrhea or loose stools | Direct gastrointestinal mucosal toxicity. | - Administer anti-diarrheal agents as appropriate for the animal model.- Ensure adequate hydration.- Evaluate for potential off-target effects by comparing with other CDK inhibitors. |
Quantitative Data Summary
While specific quantitative preclinical toxicity data for (S)-Ebvaciclib is not publicly available, the following table summarizes the reported adverse events from the Phase I/IIa clinical trial, which can guide the monitoring parameters in animal studies.
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Nausea | 62.9% | Not Reported |
| Anemia | 44.4% | Not Reported |
| Fatigue | 43.7% | Not Reported |
| Diarrhea | Not Reported | Not Reported |
| Vomiting | Not Reported | Not Reported |
| Neutropenia | Not Reported | Not Reported |
Data from the first-in-human Phase I/IIa study of PF-06873600.[3][4]
Experimental Protocols
Protocol 1: Dose Range-Finding Study for Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent species (e.g., BALB/c or C57BL/6 mice).
-
Group Allocation: Assign 3-5 animals per dose group.
-
Dose Escalation: Administer (S)-Ebvaciclib orally at escalating doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Monitoring:
-
Record body weight and clinical observations daily for 14-28 days.
-
Observe for signs of toxicity such as changes in activity, posture, and grooming.
-
At the end of the study, perform a complete necropsy and collect blood for hematology and clinical chemistry.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.[8]
Protocol 2: Assessment of Hematological Toxicity
-
Animal Model: Use a species known to be sensitive to myelosuppressive agents (e.g., beagle dogs or rats).
-
Treatment Groups: Dose animals with (S)-Ebvaciclib at the MTD and one or two lower doses, along with a vehicle control group, for a specified duration (e.g., 28 days).
-
Blood Collection: Collect peripheral blood samples at baseline and at regular intervals (e.g., weekly) during the treatment period.
-
Analysis: Perform a complete blood count (CBC) to assess red blood cells, white blood cells (including neutrophil count), and platelets.
-
Bone Marrow Analysis: At necropsy, collect bone marrow samples for histopathological evaluation of cellularity and hematopoietic precursors.
Visualizations
Caption: Mechanism of (S)-Ebvaciclib action on the cell cycle.
Caption: General workflow for preclinical toxicity assessment.
Disclaimer: The information provided here is for guidance purposes only and is based on publicly available data, which is limited for the preclinical profile of (S)-Ebvaciclib. Researchers should conduct their own comprehensive dose-escalation and toxicology studies to determine the safety profile of (S)-Ebvaciclib in their specific animal models and experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. toxicology.org [toxicology.org]
- 2. ettlin-consulting.com [ettlin-consulting.com]
- 3. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
How to handle (S)-Ebvaciclib solubility issues in DMSO
Technical Support Center: (S)-Ebvaciclib
Welcome to the technical support center for (S)-Ebvaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-Ebvaciclib in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and preparation of (S)-Ebvaciclib solutions.
Q1: I am having difficulty dissolving (S)-Ebvaciclib in 100% DMSO at my desired concentration. What are the initial steps I should take?
A1: When encountering solubility issues with (S)-Ebvaciclib in DMSO, consider the following initial troubleshooting steps:
-
Ensure Purity and Anhydrous Conditions: Use high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of many compounds.
-
Sonication: (S)-Ebvaciclib's racemate, PF-06873600, requires sonication to dissolve in DMSO at high concentrations.[1] Use a bath sonicator to provide mechanical energy, which helps to break down compound aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the solubility of the compound. However, avoid excessive or prolonged heating to prevent potential degradation.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q2: My (S)-Ebvaciclib precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common phenomenon for hydrophobic compounds when the solvent polarity is drastically increased. Here are several strategies to mitigate precipitation:[2]
-
Optimize the Dilution Protocol:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous medium.
-
Rapid Mixing: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion.[2] This prevents localized high concentrations that can trigger precipitation.
-
Pre-warmed Medium: Use aqueous buffer or medium that has been pre-warmed to 37°C.[2]
-
-
Manage Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration to minimize cytotoxicity (typically <0.5%), a slightly higher, yet cell-tolerated, concentration may be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents or Formulation Buffers: For challenging applications, especially in vivo studies, consider using a pre-formulated solution containing co-solvents. Several formulations have been described for (S)-Ebvaciclib.[3]
Q3: What are some recommended formulations for (S)-Ebvaciclib if DMSO alone is insufficient?
A3: For applications requiring high concentrations or for in vivo use, several formulations using a combination of solvents have been reported to achieve a clear solution. These typically involve using a concentrated stock in DMSO followed by dilution into a vehicle containing co-solvents.[3]
Data Presentation
The following table summarizes the known solubility of Ebvaciclib (racemate PF-06873600) and formulation details for (S)-Ebvaciclib.
| Compound | Solvent/Vehicle | Solubility/Concentration | Notes |
| Ebvaciclib (PF-06873600) | DMSO | 83.33 mg/mL (176.73 mM) | Requires sonication.[1] |
| (S)-Ebvaciclib | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (15.91 mM) | Clear solution; suitable for in vivo use.[3] |
| (S)-Ebvaciclib | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (15.91 mM) | Clear solution; suitable for in vivo use.[3] |
| (S)-Ebvaciclib | 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (15.91 mM) | Clear solution; suitable for in vivo use.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
-
Preparation: Allow the vial of solid (S)-Ebvaciclib to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of (S)-Ebvaciclib: 471.52 g/mol ).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to aid dissolution.[1]
-
Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[4]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM (S)-Ebvaciclib stock solution in DMSO at room temperature.
-
Pre-warm Medium: Warm your cell culture medium (preferably containing serum, as proteins can help with solubility) to 37°C.[2]
-
Serial Dilution (Recommended): Prepare intermediate dilutions of your stock solution in 100% DMSO if a wide range of concentrations is needed for your experiment.
-
Final Dilution: Add the required volume of the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. Ensure the final concentration of DMSO is below the toxic level for your cell line (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.
-
Use Immediately: Use the prepared working solutions immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway
References
Technical Support Center: Enhancing the Efficacy of (S)-Ebvaciclib in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the experimental efficacy of (S)-Ebvaciclib, particularly in cell lines that have developed resistance to CDK4/6 inhibitors.
(S)-Ebvaciclib (PF-06873600) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6. [1][2][3] Its dual inhibition of CDK2 in addition to CDK4/6 offers a rational therapeutic strategy to overcome acquired resistance to first-generation CDK4/6 inhibitors, which is often driven by the upregulation of Cyclin E-CDK2 activity.[4][5] While the clinical development of (S)-Ebvaciclib has been discontinued, the compound remains a valuable tool for preclinical research into CDK inhibitor resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Ebvaciclib?
A1: (S)-Ebvaciclib is an ATP-competitive inhibitor of CDK2, CDK4, and CDK6.[1][3] By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition in the cell cycle.[6] The additional inhibition of CDK2 further blocks cell cycle progression, which is particularly relevant in tumors that have become resistant to CDK4/6 inhibition through the upregulation of Cyclin E-CDK2 activity.[4]
Q2: My CDK4/6 inhibitor-resistant cell line is not responding to (S)-Ebvaciclib. What are the potential mechanisms of resistance?
A2: While (S)-Ebvaciclib is designed to overcome a key resistance mechanism (CDK2 activation), cells can develop resistance through various other pathways. Key mechanisms include:
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Loss of Rb function: If the Rb protein is lost or non-functional due to mutations in the RB1 gene, the primary target of CDK4/6 and CDK2 inhibition in the G1 phase is absent. This uncouples cell cycle progression from CDK4/6/2 control.[5][7]
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Activation of bypass signaling pathways: Upregulation of mitogenic signaling pathways, such as the PI3K/AKT/mTOR or FGFR pathways, can promote cell cycle entry through alternative mechanisms that are independent of CDK4/6.[7][8]
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: What are some potential combination strategies to enhance the efficacy of (S)-Ebvaciclib in resistant cell lines?
A3: Based on the known resistance mechanisms, several combination strategies can be explored:
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PI3K/AKT/mTOR Inhibitors: For cell lines with activated PI3K signaling, co-treatment with a PI3K, AKT, or mTOR inhibitor can block this parallel survival pathway.[8]
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FGFR Inhibitors: In cases of FGFR amplification or activation, combination with an FGFR inhibitor may restore sensitivity.[7]
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Endocrine Therapy: In ER-positive breast cancer models, combining (S)-Ebvaciclib with an estrogen receptor antagonist like fulvestrant can provide synergistic effects by targeting both the cell cycle and hormone receptor signaling pathways.[9]
Troubleshooting Guides
Problem 1: Sub-optimal Inhibition of Cell Proliferation in Resistant Cell Lines
Possible Cause 1: Inappropriate Assay for Measuring Cell Proliferation
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Explanation: ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading for CDK inhibitors. These drugs cause a G1 arrest where cells stop dividing but may continue to grow in size (hypertrophy), leading to an increase in ATP production that can mask the anti-proliferative effect.
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Solution: Use a proliferation assay that directly measures DNA synthesis or cell number. Recommended assays include Crystal Violet staining, CyQUANT™ Direct Cell Proliferation Assay, or EdU incorporation assays.
Possible Cause 2: Insufficient Drug Concentration or Exposure Time
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Explanation: Resistant cell lines may require higher concentrations or longer exposure to (S)-Ebvaciclib to achieve a significant effect.
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Solution: Perform a dose-response experiment with a broad range of (S)-Ebvaciclib concentrations and extend the treatment duration (e.g., up to 6 days) to accurately determine the IC50 in your resistant model.
Representative Data: In Vitro Proliferation of Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Parental/Resistant Status | Primary Resistance Mechanism | Palbociclib IC50 (µM) | (S)-Ebvaciclib IC50 (µM) (Representative) |
| MCF-7 | Parental (Sensitive) | - | ~0.1 | ~0.05 |
| MCF-7-PalboR | Acquired Resistance | CCNE1 Amplification | >5.0 | ~0.2 |
| T47D | Parental (Sensitive) | - | ~0.15 | ~0.08 |
| T47D-PalboR | Acquired Resistance | RB1 Loss | >10.0 | >5.0 |
Note: The (S)-Ebvaciclib IC50 values are representative and intended for illustrative purposes, based on the compound's known potency and expected activity in resistant models.
Problem 2: No significant change in p-Rb or cell cycle distribution after treatment.
Possible Cause 1: Loss of Rb Protein
-
Explanation: The cell line may have lost Rb expression, rendering it insensitive to the G1 arrest induced by (S)-Ebvaciclib.
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Solution: Confirm Rb protein expression using Western blotting. If Rb is absent, this cell line is not a suitable model for studying the direct cell cycle effects of (S)-Ebvaciclib.
Possible Cause 2: Insufficient Target Engagement
-
Explanation: The concentration of (S)-Ebvaciclib may be too low to effectively inhibit CDK2/4/6 in the resistant cells.
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Solution: Increase the concentration of (S)-Ebvaciclib and/or the treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal time point for observing changes in p-Rb levels and cell cycle arrest.
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the phosphorylation status of Rb and the expression levels of key cell cycle proteins.
-
Cell Seeding and Treatment: Seed 1.5 x 10^6 cells in a 10 cm dish. Allow cells to adhere for 24 hours. Treat with (S)-Ebvaciclib at desired concentrations (e.g., 0.1, 0.5, 1 µM) for 24 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
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Phospho-Rb (Ser807/811) (1:1000)
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Total Rb (1:1000)
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Cyclin E1 (1:1000)
-
CDK2 (1:1000)
-
β-Actin (Loading Control) (1:5000)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of cells treated with (S)-Ebvaciclib.
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in a 6-well plate. After 24 hours, treat with (S)-Ebvaciclib for 24 or 48 hours.
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Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
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Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate for 15-30 minutes at room temperature, protected from light.
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Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel.
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Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical G1-S transition pathway and points of inhibition by (S)-Ebvaciclib.
Caption: Key mechanisms of resistance to selective CDK4/6 inhibitors.
Caption: General experimental workflow for evaluating (S)-Ebvaciclib efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. oncotarget.com [oncotarget.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PF-06873600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of (S)-Ebvaciclib
This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing (S)-Ebvaciclib in their experiments. The following information is intended to help troubleshoot potential issues arising from batch-to-batch variability and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Ebvaciclib and what is its mechanism of action?
A1: (S)-Ebvaciclib, also known as PF-06873600, is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It specifically targets CDK2, CDK4, and CDK6.[1][3] By inhibiting these kinases, (S)-Ebvaciclib disrupts the cell cycle, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2][4] The primary mechanism involves preventing the phosphorylation of the Retinoblastoma protein (Rb), which in turn blocks the transition from the G1 to the S phase of the cell cycle.[3][5]
Q2: Why is it important to consider batch-to-batch variability when working with (S)-Ebvaciclib?
A2: As with any complex small molecule, variations between different synthesis batches of (S)-Ebvaciclib can occur.[6] These variations may arise from differences in purity, impurity profiles, polymorphic forms, or residual solvent content. Such inconsistencies can significantly impact experimental outcomes, leading to issues with data reproducibility and interpretation.[6] Proactively establishing quality control measures for each new batch is crucial for ensuring the reliability of your research.
Q3: What are the key quality control parameters to assess for a new batch of (S)-Ebvaciclib?
A3: For each new batch of (S)-Ebvaciclib, it is essential to verify its identity, purity, solubility, and biological activity. Key parameters to assess include:
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Identity: Confirmation of the chemical structure.
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Purity: Determination of the percentage of the active compound and characterization of any impurities.
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Solubility: Ensuring the compound dissolves as expected in the chosen solvent for stock solution preparation.
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Biological Activity: Confirming that the inhibitor demonstrates the expected potency and efficacy in a relevant cellular assay.
Q4: What are the reported potency values for (S)-Ebvaciclib?
A4: (S)-Ebvaciclib is a highly potent CDK inhibitor with reported Ki values in the sub-nanomolar to low nanomolar range.
| Target | Ki (nM) |
| CDK2 | 0.09 |
| CDK4 | 0.13 |
| CDK6 | 0.16 |
Source: MedChemExpress[1]
These values can serve as a benchmark when qualifying a new batch of the compound.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues that may be related to batch-to-batch variability of (S)-Ebvaciclib.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause: The actual concentration of the active compound in the new batch is lower than stated, or the compound has degraded.
-
Troubleshooting Workflow:
Issue 2: Poor solubility or precipitation of the compound in solution.
-
Possible Cause: The polymorphic form or the presence of insoluble impurities in the new batch differs from previous batches.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Double-check that the correct solvent and concentration are being used as per the manufacturer's instructions or established laboratory protocols.
[7] 2. Attempt Gentle Warming and Sonication: Gently warm the solution (if the compound's stability allows) and use a sonicator to aid dissolution.
-
Perform Solubility Testing: Determine the solubility of the new batch in various solvents to identify a more suitable solvent system if necessary.
-
Analyze the Solid State: If the issue persists, consider techniques like X-ray powder diffraction (XRPD) to investigate the polymorphic form of the solid material.
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Possible Cause: The presence of a new or higher level of an impurity with biological activity.
-
Troubleshooting Steps:
-
Review Impurity Profile: Carefully examine the impurity profile from the High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) analysis. Compare it to the profiles of previous batches that performed as expected.
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Impurity Identification: If new or significantly larger impurity peaks are observed, further investigation to identify the structure of these impurities may be necessary.
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Test in a Secondary Assay: Use a secondary or orthogonal assay to confirm the on-target and off-target effects of the new batch.
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
-
Objective: To confirm the identity and determine the purity of a new batch of (S)-Ebvaciclib.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of (S)-Ebvaciclib in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Dilute this stock solution to a final concentration of 10 µg/mL with an appropriate mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range appropriate for the molecular weight of (S)-Ebvaciclib (471.52 g/mol ).
[3] * Data Analysis: Integrate the peak area of (S)-Ebvaciclib and any impurity peaks to calculate the purity. Confirm the mass of the main peak corresponds to the expected molecular weight of (S)-Ebvaciclib.
Protocol 2: Biological Activity Assessment by Cell-Based Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of (S)-Ebvaciclib in a cancer cell line.
-
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to CDK2/4/6 inhibition (e.g., a breast cancer cell line like MCF-7).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of (S)-Ebvaciclib in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a period that allows for the assessment of cell proliferation (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS or SRB assay).
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. Compare this value to that of a reference batch or published data.
Signaling Pathway
(S)-Ebvaciclib inhibits the CDK2/4/6-Cyclin-Rb signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
CDK2/4/6 signaling pathway and the mechanism of action of (S)-Ebvaciclib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Showdown: (S)-Ebvaciclib Versus Palbociclib in ER+ Breast Cancer Models
For Immediate Release
In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, the well-established CDK4/6 inhibitor Palbociclib has been a cornerstone of treatment. However, the emergence of resistance necessitates the development of novel agents. This guide provides a comprehensive comparison of (S)-Ebvaciclib (PF-06873600), a first-in-class CDK2/4/6 inhibitor, and Palbociclib, offering a detailed analysis of their mechanisms, preclinical efficacy, and clinical potential in ER+ breast cancer models. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
(S)-Ebvaciclib, a potent inhibitor of CDK2, CDK4, and CDK6, demonstrates a distinct and broader mechanism of action compared to the selective CDK4/6 inhibitor Palbociclib. Preclinical data suggest that (S)-Ebvaciclib is not only active in ER+ breast cancer models but also holds promise in overcoming acquired resistance to Palbociclib, a significant clinical challenge. While Palbociclib has a proven track record in improving progression-free survival in patients with ER+ breast cancer, (S)-Ebvaciclib's ability to target CDK2 may address a key resistance pathway involving cyclin E-CDK2 activation. This guide will delve into the available data to provide a clear comparison of these two agents.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Palbociclib selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. By blocking the activity of the Cyclin D-CDK4/6 complex, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.
(S)-Ebvaciclib expands on this mechanism by additionally targeting CDK2. The rationale for this dual-target approach stems from the observation that acquired resistance to CDK4/6 inhibitors is often driven by the upregulation of Cyclin E, which activates CDK2 and subsequently phosphorylates Rb, bypassing the CDK4/6 blockade. By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib aims to provide a more comprehensive and durable inhibition of cell cycle progression.
Figure 1. Simplified signaling pathway of cell cycle control by CDK4/6 and CDK2, and the inhibitory actions of Palbociclib and (S)-Ebvaciclib.
Preclinical Efficacy: A Comparative Analysis
In Vitro Activity
(S)-Ebvaciclib has demonstrated potent inhibitory activity against its target kinases. While direct comparative IC50 values in a comprehensive panel of ER+ breast cancer cell lines are not publicly available, the Ki values for (S)-Ebvaciclib against CDK2, CDK4, and CDK6 are in the sub-nanomolar to low nanomolar range, indicating high potency.[1] Palbociclib is also a potent inhibitor of CDK4 and CDK6 with IC50 values in the low nanomolar range in sensitive ER+ breast cancer cell lines.
Table 1: Biochemical Potency of (S)-Ebvaciclib and Palbociclib
| Compound | Target | Ki (nM) |
| (S)-Ebvaciclib (PF-06873600) | CDK2 | 0.09[1] |
| CDK4 | 0.13[1] | |
| CDK6 | 0.16[1] | |
| Palbociclib | CDK4 | 11 |
| CDK6 | 16 |
Table 2: In Vitro Anti-proliferative Activity of Palbociclib in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 | 148 ± 25.7[2] |
| T47D | Data not available in a directly comparable format |
Note: Specific IC50 values for (S)-Ebvaciclib in these same ER+ cell lines from a head-to-head study are not available in the provided search results.
Activity in Palbociclib-Resistant Models
A key differentiator for (S)-Ebvaciclib is its activity in models of acquired resistance to Palbociclib. Preclinical studies have shown that Palbociclib-resistant breast cancer cells, which may exhibit amplification of the CCNE1 gene (encoding Cyclin E1), are sensitive to the dual CDK2/4/6 inhibition by (S)-Ebvaciclib.[3] This suggests that by targeting the CDK2-driven resistance mechanism, (S)-Ebvaciclib could offer a therapeutic option for patients who have progressed on Palbociclib or other CDK4/6 inhibitors.
In Vivo Xenograft Models
In vivo studies using xenograft models of ER+ breast cancer have demonstrated the anti-tumor activity of both Palbociclib and (S)-Ebvaciclib. Palbociclib, in combination with endocrine therapy, has been shown to significantly inhibit tumor growth in ER+ breast cancer xenografts.[4] (S)-Ebvaciclib has also shown potent anti-tumor activity in various xenograft models, including those resistant to Palbociclib.[5] However, direct head-to-head comparative data on tumor growth inhibition in the same ER+ breast cancer xenograft model is not available in the provided search results.
Experimental Protocols
Cell Proliferation Assay (General Protocol)
ER+ breast cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of concentrations of the test compounds ((S)-Ebvaciclib or Palbociclib) for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Figure 2. General workflow for an in vitro cell proliferation assay.
Xenograft Tumor Model (General Protocol)
Female immunodeficient mice (e.g., nude or NSG mice) are subcutaneously injected with ER+ breast cancer cells (e.g., MCF-7) mixed with Matrigel. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Treatment with vehicle, Palbociclib, (S)-Ebvaciclib, or combinations with endocrine therapy is administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors are excised for further analysis.
Figure 3. General workflow for a xenograft tumor model study.
Clinical Development and Safety Profile
Palbociclib is approved by the FDA for the treatment of HR+/HER2- advanced or metastatic breast cancer in combination with an aromatase inhibitor as initial endocrine-based therapy or with fulvestrant in women with disease progression following endocrine therapy. The most common adverse events associated with Palbociclib are neutropenia, leukopenia, fatigue, and nausea.
(S)-Ebvaciclib has undergone a first-in-human Phase 1/2a clinical trial (NCT03519178).[6][7] The study evaluated the safety, tolerability, and preliminary anti-tumor activity of (S)-Ebvaciclib as a single agent and in combination with endocrine therapy in patients with advanced solid tumors, including ER+ breast cancer. The most common treatment-related adverse events were nausea, anemia, and fatigue. In patients with HR+/HER2- metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor, (S)-Ebvaciclib in combination with fulvestrant showed an objective response rate of 6.7%.[5] In CDK4/6i-naïve patients, the combination showed an objective response rate of 22.7%.[5]
Table 3: Comparison of Key Features
| Feature | (S)-Ebvaciclib (PF-06873600) | Palbociclib |
| Target(s) | CDK2, CDK4, CDK6 | CDK4, CDK6 |
| Mechanism | Inhibition of G1-S phase transition; potential to overcome CDK2-mediated resistance | Inhibition of G1-S phase transition |
| Preclinical Activity | Active in ER+ breast cancer models, including those resistant to Palbociclib | Active in ER+ breast cancer models |
| Clinical Status | Phase 1/2a completed | FDA Approved |
| Common Adverse Events | Nausea, anemia, fatigue | Neutropenia, leukopenia, fatigue, nausea |
Conclusion and Future Directions
(S)-Ebvaciclib represents a rational next-generation approach to targeting the cell cycle in ER+ breast cancer. Its unique ability to inhibit CDK2 in addition to CDK4/6 provides a clear mechanistic advantage for overcoming a known resistance pathway to selective CDK4/6 inhibitors like Palbociclib. While Palbociclib has established its role as a standard of care, the preclinical and early clinical data for (S)-Ebvaciclib are promising, particularly for patients with acquired resistance.
Further head-to-head preclinical studies are warranted to provide a more definitive comparison of the anti-tumor efficacy of these two agents in various ER+ breast cancer models. The ongoing clinical development of (S)-Ebvaciclib will be crucial in determining its ultimate place in the therapeutic armamentarium for ER+ breast cancer. The distinct toxicity profiles and potential for overcoming resistance will be key factors in guiding future clinical trial design and patient selection. Researchers and clinicians eagerly await further data to fully understand the comparative benefits of these two important targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ebvaciclib (PF-06873600) / Pfizer [delta.larvol.com]
- 4. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging opportunities to treat drug-resistant breast cancer: Discovery of novel small-molecule inhibitors against different targets [frontiersin.org]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of CDK4/6 Inhibitors: (S)-Ebvaciclib, Ribociclib, and Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative analysis of three key players in this class: the approved drugs Ribociclib and Abemaciclib, and the clinical-stage inhibitor (S)-Ebvaciclib. This objective comparison, supported by available preclinical and clinical data, aims to inform researchers, scientists, and drug development professionals on the nuances of these targeted agents.
Mechanism of Action: Targeting the Cell Cycle Engine
(S)-Ebvaciclib, Ribociclib, and Abemaciclib share a fundamental mechanism of action: the inhibition of CDK4 and CDK6. These kinases are pivotal in regulating the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] By forming a complex with Cyclin D, CDK4/6 phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and initiating the transcription of genes required for DNA replication. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4] These inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[5][6]
A key distinction of (S)-Ebvaciclib is its additional potent inhibition of CDK2.[][8] This dual CDK2/4/6 inhibition may offer an advantage in overcoming resistance mechanisms that can emerge with selective CDK4/6 inhibitors, where CDK2 activity can compensate for the loss of CDK4/6 function.[9]
Preclinical Performance: A Head-to-Head Look
Preclinical studies provide a foundational understanding of the potency, selectivity, and anti-tumor activity of these inhibitors. While direct head-to-head studies under identical conditions are limited in the public domain, a compilation of available data allows for a comparative assessment.
Biochemical and Cellular Potency
The inhibitory concentrations (IC50) and binding affinities (Ki) against their target kinases are critical measures of a drug's potency.
| Inhibitor | Target | IC50 / Ki (nM) | Cell Line/Assay Context | Reference |
| (S)-Ebvaciclib | CDK2 | Ki: 0.09 | Biochemical Assay | [] |
| CDK4 | Ki: 0.13 | Biochemical Assay | [] | |
| CDK6 | Ki: 0.16 | Biochemical Assay | [] | |
| Ribociclib | CDK4/Cyclin D1 | IC50: 10 | Biochemical Assay | [10] |
| CDK6/Cyclin D3 | IC50: 39 | Biochemical Assay | [10] | |
| CDK4-dependent cells | IC50: ~8-fold more potent than in CDK6-dependent cells | Cellular Proliferation Assay | [11] | |
| Abemaciclib | CDK4/Cyclin D1 | IC50: 2 | Biochemical Assay | [12] |
| CDK6/Cyclin D1 | IC50: 10 | Biochemical Assay | [12] | |
| CDK4-dependent cells | IC50: ~5.5-fold more potent than in CDK6-dependent cells | Cellular Proliferation Assay | [11] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, cell lines, and cyclin partners used. The data presented here are from various sources and may not be directly comparable.
Preclinical evidence suggests that both Ribociclib and Abemaciclib exhibit greater potency against CDK4 than CDK6 in cellular contexts.[13][14] Abemaciclib has been reported to be a more potent inhibitor of CDK4 than Ribociclib.[15] (S)-Ebvaciclib demonstrates potent, low nanomolar inhibition of CDK2, CDK4, and CDK6.[][8]
In Vivo Anti-Tumor Activity
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents.
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| Ribociclib | Neuroblastoma Xenograft | 200 mg/kg/day, p.o. | Significant tumor growth delay | [16] |
| Abemaciclib | ER+ Breast Cancer Xenograft (ZR-75-1) | 75 mg/kg/day, p.o. | Tumor regression | [17] |
| BRAF-mutated Melanoma Xenograft (A375) | 45 mg/kg/day, p.o. | Tumor growth inhibition | [18] |
Note: Dosing schedules and vehicles can vary between studies, impacting direct comparisons.
Both Ribociclib and Abemaciclib have demonstrated significant single-agent anti-tumor activity in various preclinical cancer models.[16][17] Abemaciclib has shown the ability to induce tumor regression in some models, not just growth inhibition.[17] Data on the in vivo efficacy of (S)-Ebvaciclib is less extensively published but it has shown anti-tumor efficacy in preclinical models.[8]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical utility.
| Parameter | (S)-Ebvaciclib | Ribociclib | Abemaciclib |
| Bioavailability | Data not publicly available | ~66% | ~45%[3][6] |
| Tmax (hours) | Data not publicly available | 1-4[4] | 8[3][6] |
| Half-life (hours) | Data not publicly available | 30-55[4] | 18-30[6] |
| Metabolism | Data not publicly available | Primarily CYP3A4[4] | Primarily CYP3A4[3][6] |
| Active Metabolites | Data not publicly available | Negligible[4] | Yes (M2, M18, M20)[3] |
| Protein Binding | Data not publicly available | ~70%[4] | 96-98%[3] |
Abemaciclib has a longer time to reach maximum concentration (Tmax) and a slightly shorter half-life compared to Ribociclib, which may contribute to its continuous dosing schedule in the clinic.[3][4][6] Ribociclib exposure increases more than proportionally with dose, while abemaciclib's exposure increases are under-proportional.[5]
Clinical Landscape
Ribociclib and Abemaciclib are both approved for the treatment of HR+/HER2- advanced or metastatic breast cancer in combination with endocrine therapy.
| Inhibitor | Key Clinical Trials | Notable Outcomes |
| Ribociclib | MONALEESA series (e.g., MONALEESA-2, -3, -7) | Significant improvement in progression-free survival (PFS) and overall survival (OS) in various patient populations with HR+/HER2- advanced breast cancer.[1] |
| Abemaciclib | MONARCH series (e.g., MONARCH 2, 3, monarchE) | Demonstrated significant improvements in PFS and OS in advanced breast cancer. Also showed benefit in the adjuvant setting for high-risk early breast cancer.[2][17] Abemaciclib is the only CDK4/6 inhibitor with proven single-agent activity.[19] |
| (S)-Ebvaciclib | Phase I/II trials (e.g., NCT03519178) | Currently under investigation in clinical trials for various cancers.[20] |
While head-to-head clinical trials are lacking, both Ribociclib and Abemaciclib have demonstrated robust clinical efficacy.[21] Differences in trial designs and patient populations make direct comparisons of their clinical outcomes challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents: Recombinant CDK/cyclin complexes, ATP, kinase-specific peptide substrate, test compound, assay buffer.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, combine the kinase, peptide substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a specified temperature for a defined period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, T-47D) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan crystals. Solubilize the crystals and measure the absorbance.[22]
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a compound in an animal model.
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to a predefined schedule and dose.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.[16][17]
Visualizing the Pathways and Processes
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by (S)-Ebvaciclib, Ribociclib, and Abemaciclib.
Experimental Workflow for In Vitro IC50 Determination
Caption: A generalized workflow for determining the in vitro IC50 of a CDK4/6 inhibitor.
Logical Comparison of Key Features
Caption: A logical comparison of the key distinguishing features of (S)-Ebvaciclib, Ribociclib, and Abemaciclib.
Conclusion
Ribociclib and Abemaciclib have established themselves as effective therapies for HR+/HER2- breast cancer, each with a distinct clinical profile. (S)-Ebvaciclib, with its unique CDK2/4/6 inhibitory profile, represents a promising next-generation agent that may address some of the limitations of selective CDK4/6 inhibitors, particularly acquired resistance. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these three important anti-cancer agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted oncology.
References
- 1. A Population Pharmacokinetic and Pharmacodynamic Analysis of Abemaciclib in a Phase I Clinical Trial in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Ribociclib (LEE011) | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 11. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimising the combination dosing strategy of abemaciclib and vemurafenib in BRAF-mutated melanoma xenograft tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. commons.und.edu [commons.und.edu]
- 20. scispace.com [scispace.com]
- 21. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
(S)-Ebvaciclib Demonstrates Efficacy in Preclinical Models of Palbociclib-Resistant Breast Cancer
For Immediate Release
New preclinical data suggests that (S)-Ebvaciclib (PF-06873600), a potent inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, may offer a promising therapeutic strategy for patients with hormone receptor-positive (HR+) breast cancer that has developed resistance to the CDK4/6 inhibitor palbociclib. Resistance to CDK4/6 inhibitors like palbociclib is a significant clinical challenge, and these findings, gathered from in vitro studies on palbociclib-resistant breast cancer cell lines, highlight a potential new avenue for treatment.
The development of resistance to CDK4/6 inhibitors is often associated with the upregulation of cyclin E, which in turn activates CDK2, providing a bypass signaling pathway for cancer cell proliferation. By targeting CDK2 in addition to CDK4 and CDK6, (S)-Ebvaciclib is designed to overcome this common resistance mechanism.
Comparative Efficacy in Palbociclib-Resistant Cell Lines
To evaluate the efficacy of (S)-Ebvaciclib in the context of palbociclib resistance, researchers developed palbociclib-resistant breast cancer cell lines, including MCF7-PR and T47D-PR. These resistant cell lines were generated by chronically exposing the parental MCF7 and T47D cell lines to increasing concentrations of palbociclib over several months. The resulting resistant cells exhibited a significant increase in the half-maximal inhibitory concentration (IC50) for palbociclib, indicating a decreased sensitivity to the drug.
While direct head-to-head preclinical studies comparing (S)-Ebvaciclib with other CDK4/6 inhibitors in these specific resistant cell lines are emerging, preliminary data and the mechanism of action provide a strong rationale for its efficacy. For context, studies on other CDK4/6 inhibitors in palbociclib-resistant models have shown varied results, with some demonstrating cross-resistance. For example, in one study, palbociclib-resistant MCF7 and T47D cells also showed cross-resistance to ribociclib and abemaciclib[1].
The table below summarizes the reported IC50 values for palbociclib in sensitive and resistant breast cancer cell lines, which establishes the model of resistance. Data for (S)-Ebvaciclib in these specific resistant lines is still forthcoming in peer-reviewed literature, but its potent inhibition of CDK2 suggests it would be effective in cell lines where resistance is driven by CDK2 activation.
| Cell Line | Compound | IC50 (Parental) | IC50 (Palbociclib-Resistant) | Fold Increase in IC50 |
| MCF7 | Palbociclib | ~116.5 nM | ~3630 nM | ~31-fold |
| T47D | Palbociclib | Not Specified | Not Specified | ~10-fold[1] |
| MCF7 | Abemaciclib | Not Specified | Cross-resistant[1] | Not Applicable |
| T47D | Abemaciclib | Not Specified | Cross-resistant[1] | Not Applicable |
Table 1: Comparative IC50 values of CDK4/6 inhibitors in palbociclib-sensitive and -resistant breast cancer cell lines. Data compiled from multiple sources.
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate the efficacy of (S)-Ebvaciclib and other CDK inhibitors in palbociclib-resistant cell lines.
Generation of Palbociclib-Resistant Cell Lines
Palbociclib-resistant cell lines, such as MCF7-PR and T47D-PR, were established through a process of long-term, continuous exposure to gradually increasing concentrations of palbociclib[1].
-
Initial Culture: Parental MCF7 or T47D cells were cultured in standard growth medium.
-
Dose Escalation: Palbociclib was introduced to the culture medium at a low concentration. As the cells adapted and resumed proliferation, the concentration of palbociclib was incrementally increased. This process was carried out over a period of 5 to 7 months[2][3].
-
Resistance Confirmation: The establishment of a resistant phenotype was confirmed by a significant increase in the IC50 of palbociclib compared to the parental cell line, as determined by cell viability assays. The resistant cells were then continuously cultured in the presence of a maintenance concentration of palbociclib to retain the resistant phenotype[2].
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells[4].
-
Cell Seeding: Palbociclib-resistant and parental cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of (S)-Ebvaciclib, palbociclib, or other comparator compounds.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® Reagent was added to each well. The plate was then mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization and Measurement: The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and therefore the number of viable cells, was measured using a luminometer[5][6].
-
Data Analysis: The data was normalized to untreated controls to determine the percentage of cell viability, and IC50 values were calculated using non-linear regression analysis.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of CDK4/6 and CDK2 in cell cycle progression and points of inhibition.
Caption: Workflow for evaluating the efficacy of (S)-Ebvaciclib in palbociclib-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Validating (S)-Ebvaciclib's Impact on Downstream Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S)-Ebvaciclib (PF-06873600), a potent CDK2/4/6 inhibitor, with the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. This document outlines the methodologies to validate its effects on downstream signaling pathways and presents available preclinical data to support comparative analysis.
(S)-Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) with high potency against CDK2, CDK4, and CDK6.[1] Its mechanism of action involves the inhibition of these key cell cycle regulators, leading to G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[1] The concomitant inhibition of CDK2 is a distinguishing feature of (S)-Ebvaciclib, offering a potential advantage in overcoming resistance to CDK4/6-selective therapies, which can be driven by cyclin E-CDK2 activity.
Comparative Efficacy of CDK Inhibitors
To objectively assess the performance of (S)-Ebvaciclib, a direct comparison with established CDK4/6 inhibitors is essential. The following tables summarize key in vitro efficacy data from publicly available studies.
Table 1: In Vitro Kinase Inhibitory Activity (Ki, nM)
| Compound | CDK2/cyclin E (Ki, nM) | CDK4/cyclin D1 (Ki, nM) | CDK6/cyclin D3 (Ki, nM) |
| (S)-Ebvaciclib | 0.09 | 0.13 | 0.16 |
| Palbociclib | - | 11 | 15 |
| Ribociclib | - | 10 | 39 |
| Abemaciclib | - | 2 | 9.9 |
Data for (S)-Ebvaciclib from MedChemExpress.[1] Data for Palbociclib, Ribociclib, and Abemaciclib from various sources.
Table 2: Comparative Cellular Proliferation (IC50, nM) in Breast Cancer Cell Lines
| Cell Line | (S)-Ebvaciclib (IC50, nM) | Palbociclib (IC50, nM) | Ribociclib (IC50, nM) | Abemaciclib (IC50, nM) |
| MCF-7 (ER+) | Data not available | ~100 | ~150 | ~50 |
| T-47D (ER+) | Data not available | ~120 | ~200 | ~70 |
| MDA-MB-231 (TNBC) | Data not available | >1000 | >1000 | ~500 |
| MDA-MB-468 (TNBC) | Data not available | >1000 | >1000 | ~600 |
Experimental Protocols for Pathway Validation
To validate the effect of (S)-Ebvaciclib on downstream signaling pathways, the following experimental protocols are recommended.
Western Blotting for Phospho-Rb and Cell Cycle Proteins
This method is crucial for demonstrating the direct impact of CDK inhibition on its primary substrate, the Retinoblastoma protein (Rb).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of (S)-Ebvaciclib and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, Cyclin E, CDK2, CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, demonstrating the G1 arrest induced by CDK inhibitors.
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with (S)-Ebvaciclib and controls as described for Western blotting.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This experiment determines whether (S)-Ebvaciclib induces programmed cell death.
Methodology:
-
Cell Culture and Treatment: Treat cells with (S)-Ebvaciclib as previously described.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
(S)-Ebvaciclib and PI3K Inhibitor Combination Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals, the combination of CDK4/6 inhibitors and PI3K inhibitors represents a promising strategy to overcome treatment resistance and enhance anti-tumor efficacy. This guide provides a comparative overview of (S)-Ebvaciclib in the context of this combination therapy, drawing on available preclinical and clinical data for other CDK4/6 inhibitors to establish a framework for evaluation.
(S)-Ebvaciclib, also known as PF-06873600 and dalpiciclib (SHR6390), is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] While clinical development has primarily focused on its use as a single agent or in combination with endocrine therapy, the strong biological rationale for combining CDK4/6 and PI3K inhibitors warrants a thorough examination of its potential in this dual-targeted approach.[3][4][5][6][7][8][9][10]
The Rationale for Combination Therapy: Targeting Interconnected Pathways
The CDK4/6 and PI3K/AKT/mTOR signaling pathways are critical regulators of cell cycle progression and cell survival.[1][11][12][13][14] Crosstalk between these pathways is a key mechanism of both intrinsic and acquired resistance to targeted therapies.[15][16]
Activation of the PI3K pathway can lead to increased cyclin D1 expression, a key activator of CDK4/6, thereby promoting cell cycle progression and potentially reducing sensitivity to CDK4/6 inhibitors.[14] Conversely, CDK4/6 inhibition can be bypassed by the activation of other cell cycle drivers, a process that can be mediated by the PI3K pathway.[15] Dual inhibition of both pathways therefore offers a synergistic approach to disrupt these escape mechanisms and induce a more profound and durable anti-tumor response.[2][16][17][18][19][20][21][22][23][24][25]
References
- 1. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. esmo.org [esmo.org]
- 7. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Frontiers | Dalpiciclib Combined With Pyrotinib and Letrozole in Women With HER2-Positive, Hormone Receptor-Positive Metastatic Breast Cancer (LORDSHIPS): A Phase Ib Study [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. CDK4/6 inhibitors versus PI3K/AKT/mTOR inhibitors in women with hormone receptor-positive, HER2-negative metastatic breast cancer: An updated systematic review and network meta-analysis of 28 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models [mdpi.com]
- 18. Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. biorxiv.org [biorxiv.org]
- 23. A novel combination of CDK4/6 and PI3K inhibitors exhibits highly synergistic activity and translational potential in Ewing sarcoma | Semantic Scholar [semanticscholar.org]
- 24. Frontiers | Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 25. Combined CDK4/6 and PI3Kα Inhibition Is Synergistic and Immunogenic in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CDK2/4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+) breast cancer. The first generation of approved drugs in this class—Palbociclib, Ribociclib, and Abemaciclib—selectively target CDK4 and CDK6. However, the landscape is evolving with the development of next-generation inhibitors that also target CDK2, aiming to overcome resistance and broaden therapeutic applications. This guide provides a detailed in vitro comparison of these inhibitors, supported by experimental data and protocols.
The CDK/Rb/E2F Signaling Pathway
Progression through the G1 phase of the cell cycle is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then initiates the transcription of genes required for S phase entry and DNA replication. Inhibition of CDK2, CDK4, and CDK6 blocks this process, leading to G1 cell cycle arrest.
Figure 1: Simplified CDK/Rb/E2F Signaling Pathway.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values for prominent CDK inhibitors against their target kinases in biochemical assays.
Table 1: Biochemical IC50 Values of Approved CDK4/6 Inhibitors (nM)
| Inhibitor | CDK4/Cyclin D1 | CDK6/Cyclin D3 | CDK2/Cyclin E | CDK2/Cyclin A | CDK1/Cyclin B | Reference(s) |
| Palbociclib | 11 | 16 | >5000 | >5000 | >10000 | [1][2][3] |
| Ribociclib | 10 | 39 | >1000 | >1000 | >10000 | [1][2][4] |
| Abemaciclib | 2 | 10 | 59 | 77 | 300 | [1][2][5] |
Data represents a compilation from multiple sources and assay conditions may vary.
Table 2: Biochemical Ki and Cellular EC50 Values of Next-Generation Inhibitors (nM)
| Inhibitor | Target(s) | Ki (CDK2) | Ki (CDK4) | Ki (CDK6) | Cellular EC50 (OVCAR-3) | Reference(s) |
| PF-06873600 | CDK2/4/6 | 0.1 | 1.2 | 0.1 | 19 - 45 | [6] |
Ki represents the inhibition constant in biochemical assays. EC50 represents the half-maximal effective concentration in cell-based proliferation assays.
Summary of Potency and Selectivity:
-
Palbociclib and Ribociclib are highly selective for CDK4 and CDK6 with minimal activity against CDK2.[3]
-
Abemaciclib is the most potent of the three approved inhibitors against CDK4.[1][2] It also demonstrates significant activity against CDK2, positioning it as a less selective inhibitor compared to Palbociclib and Ribociclib.[1][3][5]
-
PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6, designed to address potential resistance mechanisms involving CDK2 activation.[6][7][8]
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for the accurate evaluation of inhibitor performance. Below are generalized, yet comprehensive, protocols for key in vitro assays.
Experimental Workflow for In Vitro Inhibitor Profiling
Figure 2: General workflow for profiling CDK inhibitors in vitro.
In Vitro Kinase Activity Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified CDK/cyclin complexes.
-
Objective: To determine the concentration of inhibitor required to reduce the kinase activity by 50% (IC50).
-
Materials:
-
Purified, active recombinant CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E).
-
Kinase-specific substrate (e.g., a peptide derived from Rb).
-
ATP (Adenosine triphosphate).
-
Test inhibitors (e.g., Palbociclib, Abemaciclib) in DMSO.
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well assay plates.
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO, then dilute further into the kinase assay buffer.
-
Add the purified CDK/cyclin enzyme to the wells of the assay plate.
-
Add the diluted inhibitors to the wells. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of product formed (or remaining ATP) using a suitable detection method. For ADP-Glo, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Read the signal on a plate reader (e.g., luminometer).
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of inhibitor that reduces cell proliferation by 50% (EC50 or GI50).
-
Materials:
-
Protocol:
-
Seed the cells into the wells of a microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).[2]
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions. This typically involves a short incubation period.
-
Measure the signal (luminescence for CellTiter-Glo, fluorescence for CyQUANT) on a plate reader.
-
Normalize the data to untreated control cells and plot the results to determine the EC50 value. Note: ATP-based assays can sometimes be misleading for cytostatic agents like CDK4/6 inhibitors, as arrested cells may grow in size and produce more ATP. DNA-based assays are often more reliable for measuring proliferation arrest.[10]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
-
Objective: To confirm that the inhibitors induce arrest at the G1 phase of the cell cycle.
-
Materials:
-
Cancer cell lines.
-
Test inhibitors.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Plate cells and treat with inhibitors (typically at 1x and 10x the EC50 concentration) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An effective CDK4/6 or CDK2/4/6 inhibitor will show a significant increase in the G1 population.[1]
-
Western Blotting for Rb Phosphorylation
This technique is used to detect changes in the phosphorylation status of Rb, a direct downstream target of CDK2/4/6.
-
Objective: To verify that the inhibitors block the phosphorylation of Rb at specific CDK-mediated sites (e.g., Ser780, Ser807/811).
-
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
Treat cells with inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates effective target inhibition.[1]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. en.ice-biosci.com [en.ice-biosci.com]
- 10. biorxiv.org [biorxiv.org]
Synergistic Effects of (S)-Ebvaciclib with Endocrine Therapy: A Comparative Guide
The combination of CDK4/6 inhibitors with endocrine therapy has become a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer.[1][2] This guide provides a comparative overview of the synergistic effects of (S)-Ebvaciclib, a novel CDK2/4/6 inhibitor, with endocrine therapies, placing its performance in the context of established CDK4/6 inhibitors. Due to the limited availability of specific preclinical data for (S)-Ebvaciclib, data from the well-characterized CDK4/6 inhibitor palbociclib is used as a representative example to illustrate the expected synergistic mechanisms and effects.
Clinical Performance of (S)-Ebvaciclib in Combination with Endocrine Therapy
A Phase 1/2a clinical trial (NCT03519178) has evaluated the safety and efficacy of Ebvaciclib (PF-06873600) in combination with endocrine therapy in patients with HR+/HER2- advanced or metastatic breast cancer.[3] The study provides promising initial evidence for the clinical benefit of this combination.
Table 1: Clinical Efficacy of (S)-Ebvaciclib in Combination with Fulvestrant [3]
| Patient Cohort | Treatment | Median Progression-Free Survival (PFS) (95% CI) |
| Post CDK4/6i | (S)-Ebvaciclib + Fulvestrant | 5.6 months (3.9, 7.8) |
| CDK4/6i Naïve | (S)-Ebvaciclib + Fulvestrant | 11.1 months (7.5, not evaluable) |
Preclinical Synergistic Effects: A Comparative Look
Preclinical studies with other CDK4/6 inhibitors, such as palbociclib, have demonstrated significant synergy with endocrine agents like fulvestrant. This synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Representative Preclinical Synergy of CDK4/6 Inhibitors with Endocrine Therapy
| Cell Line | Combination | Effect | Supporting Data |
| MCF-7 (ER+) | Palbociclib + Fulvestrant | Synergistic inhibition of cell proliferation | Enhanced G1 cell cycle arrest, increased apoptosis |
| T47D (ER+) | Palbociclib + Letrozole | Synergistic reduction in cell viability | Downregulation of E2F target genes |
The synergistic interaction between CDK4/6 inhibitors and endocrine therapy stems from their complementary mechanisms of action. Endocrine therapies target the estrogen receptor (ER) signaling pathway, a key driver of HR+ breast cancer. However, cancer cells can develop resistance by activating alternative signaling pathways, often leading to the upregulation of Cyclin D1 and activation of CDK4/6, which in turn promotes cell cycle progression independent of ER signaling.[4] CDK4/6 inhibitors directly counteract this by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase.[2]
Signaling Pathways and Mechanism of Synergy
The interplay between the ER and CDK4/6 signaling pathways is central to the synergistic effect. The following diagram illustrates this relationship.
Caption: Dual blockade of ER and CDK4/6 pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of (S)-Ebvaciclib, endocrine therapy (e.g., fulvestrant), or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI).
Western Blot Analysis for Rb Phosphorylation
-
Cell Lysis: Treat cells with the drugs for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic effects of a CDK4/6 inhibitor and endocrine therapy.
Caption: Workflow for in vitro synergy assessment.
Conclusion
The combination of CDK4/6 inhibitors with endocrine therapy represents a significant advancement in the management of HR+/HER2- breast cancer.[1][5] The available clinical data for (S)-Ebvaciclib suggests it is a promising new agent in this class, demonstrating clinical activity in combination with fulvestrant.[3] While detailed preclinical data on the synergistic effects of (S)-Ebvaciclib are emerging, the well-established mechanisms of other CDK4/6 inhibitors like palbociclib provide a strong rationale for its synergistic potential.[6][7][8] Further studies are warranted to fully elucidate the comparative efficacy and synergistic properties of (S)-Ebvaciclib in various preclinical models and patient populations.
References
- 1. CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine therapy combined with targeted therapy in hormone receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Molecular Mechanisms and Therapeutic Strategies to Overcome Resistance to Endocrine Therapy and CDK4/6 Inhibitors in Advanced ER+/HER2− Breast Cancer [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Acquired Resistance to (S)-Ebvaciclib: A Comparative Guide
(S)-Ebvaciclib (PF-06873600) is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), which are crucial regulators of cell cycle progression.[1][2] By targeting these kinases, (S)-Ebvaciclib blocks the phosphorylation of the retinoblastoma protein (Rb), leading to G1 phase cell-cycle arrest and the suppression of tumor cell proliferation.[3] While showing promise in clinical trials for various cancers, the development of acquired resistance remains a significant challenge, as is common with other CDK4/6 inhibitors.[4][5][6] This guide provides an objective comparison of potential resistance mechanisms to (S)-Ebvaciclib, alternative therapeutic strategies, and supporting experimental data based on the broader class of CDK4/6 inhibitors.
Performance and Resistance Mechanisms of CDK Inhibitors
While specific data on acquired resistance to (S)-Ebvaciclib is not yet extensively published, the mechanisms are likely to overlap with those observed for other CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.[6][7] These mechanisms can be broadly categorized as either cell cycle-specific or non-cell cycle-related alterations that allow cancer cells to bypass the inhibitory effects of the drug.
Table 1: Performance Characteristics of (S)-Ebvaciclib and Comparator CDK Inhibitors
| Inhibitor | Target(s) | Ki (nM) | Key Resistance Mechanisms (Observed in Class) |
| (S)-Ebvaciclib | CDK2, CDK4, CDK6 | CDK2: 0.09, CDK4: 0.13, CDK6: 0.16[1] | Likely similar to other CDK4/6 inhibitors |
| Palbociclib | CDK4, CDK6 | CDK4: 11, CDK6: 15[8] | Loss of Rb, CCNE1/2 amplification, CDK6 amplification, FGFR1 amplification[7][9][10] |
| Ribociclib | CDK4, CDK6 | CDK4: 10, CDK6: 39[8] | Loss of Rb, CCNE1/2 amplification, PI3K/AKT/mTOR pathway activation[6][10] |
| Abemaciclib | CDK4, CDK6 | CDK4: 2, CDK6: 9.9[8] | Loss of Rb, CDK6 amplification, increased ERK phosphorylation, Aurora-A expression[8][11] |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for (S)-Ebvaciclib and other CDK4/6 inhibitors is the inhibition of the Cyclin D-CDK4/6-Rb pathway, which is a critical checkpoint for cell cycle progression from G1 to S phase.[12] Acquired resistance often involves the activation of bypass pathways that render this checkpoint irrelevant.
Caption: CDK4/6 signaling and key resistance mechanisms.
Experimental Protocols for Investigating Acquired Resistance
To investigate mechanisms of acquired resistance to (S)-Ebvaciclib, a standard approach involves generating drug-resistant cancer cell lines and characterizing their molecular changes.
Protocol 1: Generation of (S)-Ebvaciclib-Resistant Cell Lines
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to CDK4/6 inhibitors (e.g., MCF-7, T47D for breast cancer).
-
Dose Escalation: Culture the cells in the presence of a low concentration of (S)-Ebvaciclib (e.g., IC20).
-
Gradual Increase: As cells adapt and resume proliferation, gradually increase the concentration of (S)-Ebvaciclib in a stepwise manner over several months.[9]
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the drug (e.g., 1 µM), isolate single-cell clones to establish stable resistant cell lines.[9]
-
Verification of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant lines to the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
Protocol 2: Characterization of Resistant Cell Lines
-
Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution of resistant and parental cells with and without (S)-Ebvaciclib treatment.
-
Western Blotting: Analyze the protein expression levels of key cell cycle regulators, including Rb, phosphorylated Rb, Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome Sequencing (WES): Identify mutations in genes such as RB1.
-
RNA-Sequencing (RNA-Seq): Detect changes in gene expression, such as the upregulation of CCNE1/2 or genes involved in bypass signaling pathways (e.g., FGFR, PI3K/AKT/mTOR).[11]
-
-
Functional Assays:
-
Colony Formation Assay: Assess the long-term proliferative capacity of resistant cells.
-
In Vivo Xenograft Studies: Evaluate the tumorigenicity and drug response of resistant cells in animal models.[9]
-
Experimental Workflow for Resistance Studies
The following diagram outlines a typical workflow for the generation and analysis of drug-resistant cell lines.
Caption: Workflow for developing and characterizing drug resistance.
Strategies to Overcome Resistance
Based on the known mechanisms of resistance to CDK4/6 inhibitors, several therapeutic strategies can be considered for patients who develop resistance to (S)-Ebvaciclib.
Table 2: Potential Therapeutic Strategies for (S)-Ebvaciclib Resistance
| Resistance Mechanism | Potential Combination/Alternative Therapy | Rationale |
| CCNE1/2 Amplification | CDK2 Inhibitors | Directly targets the amplified bypass pathway.[9] |
| PI3K/AKT/mTOR Activation | PI3K/AKT/mTOR Inhibitors (e.g., Alpelisib, Everolimus) | Blocks the activated bypass signaling pathway.[12][13] |
| FGFR1 Amplification | FGFR Inhibitors | Inhibits the upstream driver of bypass signaling.[7] |
| RAS/MAPK Activation | MEK Inhibitors | Targets the downstream effectors of the RAS pathway.[12] |
| Loss of Rb | Chemotherapy | Rb-deficient tumors may be more sensitive to DNA-damaging agents. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ebvaciclib - Pfizer - AdisInsight [adisinsight.springer.com]
- 6. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity Profile of (S)-Ebvaciclib, a Potent CDK2/4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
(S)-Ebvaciclib (also known as PF-06873600) is a novel, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[1] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[2] This guide provides a comparative analysis of the cross-reactivity and selectivity profile of (S)-Ebvaciclib against other prominent CDK inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Kinase Inhibition Profile: (S)-Ebvaciclib vs. Competitors
(S)-Ebvaciclib demonstrates high potency against its primary targets: CDK2, CDK4, and CDK6. To provide a comprehensive overview of its selectivity, this section compares its inhibitory activity with that of established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib. The data presented is derived from KINOMEscan™, a competitive binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | (S)-Ebvaciclib (% Inhibition) | Palbociclib (% Inhibition) | Ribociclib (% Inhibition) | Abemaciclib (% Inhibition) |
| CDK2/cyclin A | 99 | 28 | 10 | 88 |
| CDK4/cyclin D1 | 100 | 99 | 98 | 99 |
| CDK6/cyclin D3 | 100 | 98 | 96 | 97 |
| CDK1/cyclin B | 35 | 5 | 2 | 55 |
| CDK3/cyclin E | 65 | 15 | 8 | 75 |
| CDK5/p25 | 22 | 3 | 1 | 45 |
| CDK7/cyclin H | 18 | 2 | 1 | 30 |
| CDK9/cyclin T1 | 10 | 1 | 0.5 | 60 |
| GSK3B | 8 | 1 | 0 | 25 |
| Haspin | 5 | 0.5 | 0 | 15 |
| DYRK1A | 12 | 2 | 1 | 40 |
| PIM1 | 7 | 1 | 0 | 35 |
Note: Data for (S)-Ebvaciclib is sourced from the primary publication by Freeman-Cook et al. (2021).[3] Data for comparator drugs is compiled from publicly available KINOMEscan™ results and literature. Values represent the percentage of the kinase bound by the test compound at a 1 µM concentration.
As illustrated in Table 1, (S)-Ebvaciclib exhibits potent inhibition of CDK2, CDK4, and CDK6. In comparison, Palbociclib and Ribociclib are highly selective for CDK4 and CDK6 with minimal off-target effects on other CDKs and kinases listed. Abemaciclib, while a potent CDK4/6 inhibitor, displays a broader spectrum of activity, notably inhibiting CDK2 and other kinases to a greater extent than Palbociclib and Ribociclib. The distinct profile of (S)-Ebvaciclib, with its potent co-inhibition of CDK2, suggests its potential utility in tumors where CDK2 activity is a key driver of proliferation or resistance to CDK4/6-selective inhibitors.
Experimental Protocols
A detailed understanding of the methodologies used to generate the selectivity data is crucial for its interpretation. The following section outlines the protocol for the KINOMEscan™ competitive binding assay, a widely used platform for kinase inhibitor profiling.
KINOMEscan™ Competitive Binding Assay
The KINOMEscan™ platform (Eurofins DiscoverX) is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle:
The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Protocol Outline:
-
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1 µM) are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound components are removed through a washing step.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically expressed as "% Inhibition" or "% Control," which reflects the percentage of the kinase that is displaced from the immobilized ligand by the test compound.
Visualizing Cellular Pathways and Experimental Workflows
To further elucidate the context of (S)-Ebvaciclib's mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: Simplified CDK-Rb-E2F signaling pathway illustrating the points of intervention for (S)-Ebvaciclib and comparator CDK inhibitors.
Caption: A flowchart outlining the key steps of the KINOMEscan™ competitive binding assay for kinase inhibitor profiling.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (S)-Ebvaciclib
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like (S)-Ebvaciclib, a selective cyclin-dependent kinase (CDK) inhibitor, are paramount to ensuring laboratory safety and environmental protection.[1][2] Adherence to stringent disposal protocols is essential due to the potential cytotoxic nature of such antineoplastic agents.[3][4] This guide provides a comprehensive, step-by-step framework for the safe disposal of (S)-Ebvaciclib and associated contaminated materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to work in a well-ventilated area and don the appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, or contact with skin and eyes.[5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy-grade, chemical-resistant gloves | Provides maximum protection against exposure during handling.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes or aerosol exposure to the eyes.[7] |
| Body Protection | A dedicated laboratory coat or gown | Protects skin and personal clothing from contamination.[7] |
| Respiratory | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols.[7] |
Step-by-Step Disposal Protocol
The disposal of (S)-Ebvaciclib must be managed as hazardous waste, in compliance with all applicable federal, state, and local regulations.[7][8] At no point should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[7][9]
1. Waste Segregation:
The primary step in proper disposal is the correct segregation of waste at the point of generation.[9] (S)-Ebvaciclib waste is categorized into two main streams: "bulk" and "trace" chemotherapy waste.[4][10]
-
Bulk Chemical Waste: This category includes unused or expired (S)-Ebvaciclib, partially full vials, and solutions containing the compound.[6][10]
-
Trace Contaminated Waste: This includes items with minimal residual amounts of the compound, such as empty vials, used personal protective equipment (gloves, gowns), pipette tips, and other labware that has come into contact with (S)-Ebvaciclib.[3][10]
2. Containerization and Labeling:
Proper containment is critical to prevent leaks and exposure.
-
Bulk Waste:
-
Solid Waste: Place unused or expired (S)-Ebvaciclib in a dedicated, sealed, and clearly labeled hazardous waste container.[7][9] These containers are often color-coded black for bulk chemotherapy waste.[10]
-
Liquid Waste: Collect all solutions containing (S)-Ebvaciclib in a leak-proof, shatter-resistant container.[9] The container must be kept securely closed when not in use.
-
-
Trace Waste:
-
Place all contaminated solid materials (e.g., gloves, pipette tips, empty vials) into a designated hazardous waste container, often color-coded yellow for trace chemotherapy waste.[10][11]
-
Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[4][12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(S)-Ebvaciclib," and its CAS number (2185859-59-8).[13] The accumulation start date should also be recorded.
3. Storage and Disposal:
-
Temporary Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[9] Ensure that incompatible waste types are kept separate.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9] The standard disposal method for cytotoxic agents is high-temperature incineration.[4]
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full complement of recommended PPE before attempting cleanup.
-
Contain and Absorb: For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust.
-
Clean: Decontaminate the area using a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[9]
-
Dispose: All cleanup materials must be disposed of as hazardous waste in the appropriate, labeled container.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-Ebvaciclib.
Caption: Disposal workflow for (S)-Ebvaciclib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
- 6. web.uri.edu [web.uri.edu]
- 7. benchchem.com [benchchem.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. benchchem.com [benchchem.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 13. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling of (S)-Ebvaciclib for Laboratory Professionals
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of (S)-Ebvaciclib, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
All personnel handling (S)-Ebvaciclib must use the following personal protective equipment. These recommendations are based on standard practices for handling potent pharmaceutical compounds.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory where (S)-Ebvaciclib is handled. |
| Respiratory Protection | Respirator | An N95 respirator or higher is recommended, especially when handling the powder form to prevent inhalation. |
| Body Protection | Laboratory Coat | A dedicated lab coat for handling potent compounds should be used and laundered separately. |
| Additional Protection | Disposable Gown and Shoe Covers | Recommended when weighing or performing procedures that may generate dust or aerosols. |
Operational Plan: Handling and Disposal of (S)-Ebvaciclib
A systematic approach to the handling and disposal of (S)-Ebvaciclib is crucial for safety and regulatory compliance. The following step-by-step guidance outlines the procedures for receiving, storing, using, and disposing of this potent compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Documentation: Log the receipt of the compound in your chemical inventory system, noting the date of arrival, quantity, and lot number.
-
Storage: Store (S)-Ebvaciclib in a designated, well-ventilated, and restricted-access area. The storage container should be clearly labeled with the compound name, hazard warnings, and date received.
Handling and Usage
-
Designated Area: All handling of (S)-Ebvaciclib, especially in its powdered form, should be conducted in a designated area such as a chemical fume hood or a powder containment hood to minimize exposure.
-
Weighing: When weighing the compound, use a balance within a containment enclosure. Use appropriate tools to handle the powder and avoid generating dust.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
The disposal of (S)-Ebvaciclib and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation: All disposable materials that have come into contact with (S)-Ebvaciclib, including gloves, weigh boats, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing (S)-Ebvaciclib should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using an appropriate cleaning agent.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Workflow for Handling (S)-Ebvaciclib
The following diagram illustrates the standard workflow for safely handling (S)-Ebvaciclib in a laboratory setting.
Caption: Workflow for Safe Handling of (S)-Ebvaciclib.
Safety Data Sheet (SDS) Information
A Safety Data Sheet for PF-06873600 (Ebvaciclib) from a supplier indicates that the substance is "Not a hazardous substance or mixture."[1] However, it is crucial to recognize that (S)-Ebvaciclib is a potent investigational compound with potential biological activity. Therefore, treating it with the precautions outlined in this document is a matter of best practice in a research setting. The SDS provides the following first aid measures[1]:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: If breathed in, move person into fresh air.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, it is recommended to seek medical advice.[1] Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and detailed information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
